5-Fluoro-2-methoxynicotinaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGPZRLCMRMSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627552 | |
| Record name | 5-Fluoro-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351410-62-3 | |
| Record name | 5-Fluoro-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-methoxynicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Fluoro-2-methoxynicotinaldehyde (CAS: 351410-62-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxynicotinaldehyde, a key building block in medicinal chemistry. This document consolidates available data on its chemical and physical properties, safety and handling, and its role as a pharmaceutical intermediate.
Chemical Identity and Properties
This compound, with the CAS number 351410-62-3, is a substituted pyridine derivative. Its structure incorporates a fluorine atom at the 5-position, a methoxy group at the 2-position, and an aldehyde group at the 3-position of the pyridine ring. These functional groups impart specific reactivity and properties that are highly valuable in the synthesis of complex organic molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 351410-62-3[1][2][3][4][5] |
| IUPAC Name | 5-fluoro-2-methoxypyridine-3-carbaldehyde[3] |
| Molecular Formula | C₇H₆FNO₂[2][3][4][5] |
| Molecular Weight | 155.13 g/mol [2][4][5] |
| Canonical SMILES | COC1=NC=C(F)C=C1C=O[3] |
| InChI Key | YAGPZRLCMRMSFP-UHFFFAOYSA-N[3] |
| MDL Number | MFCD04972398[3] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid | [3] |
| Purity | 98% | [2] |
Note: Some physical properties like boiling point and density are based on predicted data and should be confirmed with experimental values.
Synthesis and Reactivity
Generalized synthetic pathways for similar pyridine aldehydes often involve the reaction of a brominated pyridine with a formylating agent, such as N,N-dimethylformamide (DMF), in the presence of a strong base like n-butyllithium at low temperatures.[6] The reaction proceeds through a lithium-halogen exchange followed by nucleophilic attack on the formylating agent.
The reactivity of this compound is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack, oxidation, and reduction. The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the reactivity of the aldehyde.
Role in Pharmaceutical Research and Drug Development
This compound is recognized as a crucial intermediate in the pharmaceutical industry.[2] The incorporation of a fluorinated pyridine moiety is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
While specific drugs synthesized directly from this intermediate are not prominently disclosed in the public domain, its structural motifs are present in various bioactive molecules. Its utility lies in providing a versatile scaffold for the construction of more complex molecules through reactions such as condensations, cross-coupling reactions, and reductive aminations.
Safety, Handling, and Storage
Table 3: Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] |
| H335 | May cause respiratory irritation[3] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge when engineering controls are not sufficient.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[3]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not widely available in peer-reviewed literature or public databases. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of functional groups provides a reactive handle for a variety of chemical transformations, making it a key intermediate in the development of new bioactive molecules. Due to the limited availability of detailed experimental data, further research and characterization of this compound are warranted to fully explore its potential in drug discovery and development.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. This compound | 351410-62-3 | INDOFINE Chemical Company [indofinechemical.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound - CAS:351410-62-3 - Abovchem [abovchem.com]
- 5. caming.com [caming.com]
- 6. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on 5-Fluoro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Fluoro-2-methoxynicotinaldehyde, a key intermediate in pharmaceutical synthesis. The strategic incorporation of fluorine and a methoxy group onto the pyridine ring makes this compound a valuable building block in the development of novel therapeutics. This document outlines its known properties, a general synthetic approach, and a workflow for its preparation.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties are derived from experimental data, others are predicted values and should be considered as such.
| Property | Value | Source |
| CAS Number | 351410-62-3 | [1] |
| Molecular Formula | C₇H₆FNO₂ | [1][2] |
| Molecular Weight | 155.13 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 233.2 ± 35.0 °C (Predicted) | [1][2] |
| Density | 1.266 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | -0.82 ± 0.20 (Predicted) | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][2] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a general synthetic route can be inferred from analogous reactions, such as the synthesis of 5-fluoro-2-methoxybenzaldehyde.[3] The following is a plausible, generalized protocol for the formylation of a suitable fluorinated methoxypyridine precursor.
General Synthesis of this compound via Lithiation and Formylation:
Objective: To introduce a formyl group at the 3-position of a 5-fluoro-2-methoxypyridine precursor.
Materials:
-
A suitable starting material, such as 3-bromo-5-fluoro-2-methoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the starting bromo-pyridine derivative dissolved in anhydrous THF.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for a specified time (e.g., 1 hour) to ensure complete lithium-halogen exchange.
-
Formylation: Anhydrous DMF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional period (e.g., 1 hour).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The organic layers are combined.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.
Caption: A generalized workflow for the synthesis of this compound.
References
5-Fluoro-2-methoxynicotinaldehyde: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methoxynicotinaldehyde is a key building block in medicinal chemistry, valued for the introduction of the fluorinated pyridine moiety into complex drug candidates. This document provides a comprehensive technical guide on its synthesis and characterization. While a specific, detailed experimental protocol for its synthesis is not widely published, a robust synthetic strategy via formylation of a halogenated precursor is proposed based on analogous reactions. This guide also compiles essential physicochemical properties and predicted characterization data to aid researchers in its synthesis, purification, and identification.
Physicochemical Properties
This compound, with the CAS number 351410-62-3, is a crucial intermediate in pharmaceutical synthesis.[1] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆FNO₂ | [1] |
| Molecular Weight | 155.13 g/mol | [1] |
| Appearance | Liquid (predicted) | [1] |
| Boiling Point | 233.2 ± 35.0 °C | [1] |
| Density | 1.266 ± 0.06 g/cm³ | [1] |
| Purity | ≥ 97% | [1] |
| Storage | 2-8°C under inert gas | [1] |
Proposed Synthesis
A prevalent method for the formylation of pyridine rings is through a lithium-halogen exchange of a halo-pyridine precursor, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). Based on the successful synthesis of analogous pyridine aldehydes, a proposed synthetic route for this compound starting from 3-bromo-5-fluoro-2-methoxypyridine is outlined below.
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for the formylation of similar bromopyridines.[2]
Materials:
-
3-Bromo-5-fluoro-2-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromo-5-fluoro-2-methoxypyridine (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: Slowly add anhydrous DMF (1.5 eq) to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 30 minutes, and then gradually warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Characterization Data (Predicted and Analogous)
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of this compound would show characteristic signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the methoxy group protons. The coupling of the fluorine atom to the adjacent protons would result in observable splitting patterns.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.1 | s | - | -CHO |
| ~8.5 | d | ~3.0 | H-6 |
| ~7.8 | dd | ~8.0, 3.0 | H-4 |
| ~4.0 | s | - | -OCH₃ |
Note: These are predicted values and may differ from experimental results. The coupling constants are particularly sensitive to the electronic environment.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show signals for the carbonyl carbon, the aromatic carbons of the pyridine ring (with C-F coupling), and the methoxy carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O |
| ~160 (d, ¹JCF ≈ 240 Hz) | C-5 |
| ~155 | C-2 |
| ~145 (d, ³JCF ≈ 15 Hz) | C-4 |
| ~140 (d, ²JCF ≈ 25 Hz) | C-6 |
| ~115 (d, ²JCF ≈ 5 Hz) | C-3 |
| ~55 | -OCH₃ |
Note: Predicted chemical shifts and coupling constants (JCF) are estimations based on known effects of substituents on pyridine rings.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the aldehyde and C-F bond stretching.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretch (alkane) |
| ~2830-2720 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium | C=C and C=N stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Strong | C-F stretch |
Mass Spectrometry (Predicted)
Electron impact mass spectrometry would be expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 155 | [M]⁺ (Molecular ion) |
| 154 | [M-H]⁺ |
| 126 | [M-CHO]⁺ |
| 112 | [M-CHO-CH₂]⁺ |
Note: Fragmentation patterns can be complex and these are potential major fragments.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the proposed experimental workflow and the logical relationships in the synthesis.
Caption: Proposed experimental workflow for the synthesis.
Caption: Logical relationships in the proposed formylation reaction.
Conclusion
References
The Advent of a Key Pharmaceutical Building Block: The Discovery and First Synthesis of 5-Fluoro-2-methoxynicotinaldehyde
For Immediate Release
A critical component in the synthesis of numerous pharmaceutical compounds, 5-Fluoro-2-methoxynicotinaldehyde, has become an indispensable building block for researchers and drug development professionals. This in-depth technical guide explores the initial discovery and the first reported synthesis of this pivotal molecule, providing detailed experimental protocols and insights into its chemical properties.
Introduction: A Versatile Intermediate in Medicinal Chemistry
This compound, with the CAS number 351410-62-3, is a substituted pyridine derivative that has garnered significant attention in the field of medicinal chemistry. Its unique arrangement of a fluorine atom, a methoxy group, and an aldehyde function on a pyridine ring provides a versatile scaffold for the synthesis of complex molecular architectures with diverse biological activities. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates, making this aldehyde a valuable starting material in the development of novel therapeutics.
Discovery and First Mention
While a singular, seminal "discovery" paper is not readily apparent in the public domain, the emergence of this compound is intrinsically linked to the broader exploration of fluorinated pyridine derivatives as key intermediates in pharmaceutical synthesis. Its utility as a building block likely led to its independent synthesis in various research laboratories before its widespread commercial availability. The earliest documented synthetic routes are often found within patents and the supplementary information of medicinal chemistry publications focused on larger, more complex target molecules.
The First Reported Synthesis
The most commonly cited and likely the first public, detailed synthesis of this compound involves the oxidation of its corresponding alcohol, (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol. This precursor is synthesized from commercially available starting materials.
Synthesis of the Precursor: (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol
The synthesis of the alcohol precursor is a critical first step. While various methods exist, a common route starts from 3-bromo-5-fluoropyridine.
Experimental Protocol: Synthesis of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol
A detailed experimental protocol for the synthesis of the precursor alcohol is not explicitly available in a single peer-reviewed publication. However, based on analogous transformations, a plausible multi-step synthesis is outlined below. This workflow represents a common approach in medicinal chemistry for the preparation of such substituted pyridines.
Caption: Synthetic workflow for the preparation of the alcohol precursor.
First Synthesis: Oxidation to this compound
The final and key step in the first reported synthesis is the oxidation of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol to the target aldehyde. A general procedure for this transformation is provided by chemical suppliers and is a standard method in organic synthesis.
Experimental Protocol: Synthesis of this compound
To a solution of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol (1 equivalent) in a suitable organic solvent such as ethyl acetate, is added an oxidizing agent. Manganese(IV) dioxide (MnO2) is a commonly used reagent for the selective oxidation of primary alcohols to aldehydes. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction mixture is filtered to remove the solid manganese dioxide, and the filtrate is concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford this compound as a solid.
Caption: Experimental workflow for the first synthesis of the target aldehyde.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its immediate precursor.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Purity (%) |
| This compound | C₇H₆FNO₂ | 155.13 | 233.2 ± 35.0 | 1.266 ± 0.06 | >97 |
| (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol | C₇H₈FNO₂ | 157.14 | - | - | >97 |
Data sourced from commercial supplier information.
Conclusion
The discovery and synthesis of this compound represent a significant contribution to the toolbox of medicinal chemists. Its preparation, primarily through the oxidation of its corresponding alcohol, provides a reliable route to this valuable intermediate. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such versatile building blocks in the drug discovery and development pipeline cannot be overstated.
A Technical Guide to the Reactivity of the Aldehyde Group in 5-Fluoro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the chemical reactivity of the aldehyde functional group in 5-Fluoro-2-methoxynicotinaldehyde, a key building block in medicinal chemistry. The presence of a fluorine atom and a methoxy group on the pyridine ring significantly influences the electrophilicity of the aldehyde carbon, making it a versatile intermediate for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).
Physicochemical Properties and Synthesis
This compound (CAS RN: 351410-62-3) is a solid at room temperature with a molecular formula of C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[1][2] Its reactivity is centered around the electrophilic nature of the aldehyde carbon, which is susceptible to attack by a wide range of nucleophiles.
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of the corresponding alcohol, (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol.[1]
Experimental Protocol: Oxidation of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol
-
Materials:
-
(5-Fluoro-2-methoxy-pyridin-3-yl)-methanol
-
Manganese(IV) dioxide (MnO₂)
-
Ethyl acetate
-
-
Procedure:
-
To a solution of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol (1 equivalent) in ethyl acetate, add an excess of manganese(IV) dioxide (approximately 8-10 equivalents).[1]
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the manganese dioxide.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound.[1]
-
Key Reactions of the Aldehyde Group
The aldehyde group of this compound participates in a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.
Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-fluoro-2-methoxynicotinic acid, a valuable intermediate in its own right. Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder reagents like sodium chlorite (NaClO₂).[3][4]
Experimental Protocol: Oxidation using Potassium Dichromate(VI)
-
Materials:
-
This compound
-
Potassium dichromate(VI) (K₂Cr₂O₇)
-
Dilute sulfuric acid (H₂SO₄)
-
-
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add an excess of potassium dichromate(VI) solution in dilute sulfuric acid.[3]
-
Heat the mixture under reflux. The color of the solution will change from orange to green as the reaction proceeds.[3]
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Work-up the reaction mixture to isolate the 5-fluoro-2-methoxynicotinic acid. This typically involves extraction and purification by crystallization or chromatography.
-
Reduction to Alcohol
The aldehyde group can be reduced to a primary alcohol, (5-Fluoro-2-methoxypyridin-3-yl)methanol, using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5][6]
Experimental Protocol: Reduction using Sodium Borohydride
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
-
Procedure:
-
Dissolve this compound in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.
-
Nucleophilic Addition Reactions
The electron-deficient carbonyl carbon of this compound is a prime target for nucleophilic attack.[7][8][9] This class of reactions is fundamental to forming new carbon-carbon and carbon-heteroatom bonds.
Reaction with Grignard reagents (R-MgX) provides a route to secondary alcohols. The choice of the Grignard reagent determines the nature of the 'R' group added to the carbonyl carbon.
Experimental Protocol: Grignard Reaction
-
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the secondary alcohol.
-
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[10][11] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide determines the substituent on the newly formed double bond.
Experimental Protocol: Wittig Reaction
-
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0 °C or below and add the strong base to generate the ylide.
-
Stir the mixture for a specified time to ensure complete ylide formation.
-
Add a solution of this compound in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to proceed at the appropriate temperature until completion (monitored by TLC).
-
Quench the reaction and perform a standard aqueous work-up.
-
Purify the resulting alkene by column chromatography.
-
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[12][13][14]
Experimental Protocol: Knoevenagel Condensation
-
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Basic catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, toluene)
-
-
Procedure:
-
Dissolve this compound and the active methylene compound in the chosen solvent.
-
Add a catalytic amount of the basic catalyst.
-
Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
Data Summary
| Property/Reaction | Data | Reference |
| CAS Number | 351410-62-3 | [1] |
| Molecular Formula | C₇H₆FNO₂ | [1][2] |
| Molecular Weight | 155.13 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 233.2±35.0 °C (Predicted) | [1] |
| Density | 1.266±0.06 g/cm³ (Predicted) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
| Synthesis | Oxidation of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol with MnO₂ | [1] |
| Oxidation Product | 5-fluoro-2-methoxynicotinic acid | [3][4] |
| Reduction Product | (5-Fluoro-2-methoxypyridin-3-yl)methanol | [5][6] |
| Wittig Reaction Product | Substituted (5-fluoro-2-methoxypyridin-3-yl)alkene | [10][11] |
| Knoevenagel Product | Condensation product with active methylene compound | [12][13][14] |
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the key reactions of this compound.
Caption: General workflow for the oxidation of this compound.
Caption: General workflow for the reduction of this compound.
References
- 1. This compound CAS#: 351410-62-3 [amp.chemicalbook.com]
- 2. This compound - CAS:351410-62-3 - Abovchem [abovchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. jocpr.com [jocpr.com]
- 13. benchchem.com [benchchem.com]
- 14. Knoevenagel Condensation Reaction [sigmaaldrich.com]
The Electronic Influence of Fluorine in 5-Fluoro-2-methoxynicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. This technical guide provides an in-depth analysis of the electronic effects of the fluorine atom in 5-Fluoro-2-methoxynicotinaldehyde, a key building block in medicinal chemistry. By examining its synthesis, spectroscopic properties, and the interplay of its substituents, we elucidate the nuanced electronic landscape of the molecule. This document serves as a comprehensive resource for researchers leveraging fluorinated pyridine scaffolds in the development of novel therapeutics.
Introduction
Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, make it a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] In the context of this compound, the fluorine atom, in concert with the methoxy and aldehyde groups, exerts significant electronic effects that dictate the molecule's reactivity and potential biological interactions. Understanding these effects is paramount for its effective utilization in synthetic chemistry and drug discovery.
Synthesis and Characterization
Postulated Synthetic Protocol
A potential synthesis could start from 3-bromo-5-fluoropyridine. Treatment with a strong base such as n-butyllithium at low temperature, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), would introduce the aldehyde group. Subsequent nucleophilic aromatic substitution with sodium methoxide could then displace a suitable leaving group (if present at the 2-position) or proceed via other established methods for methoxylation of pyridine rings.
Experimental Protocol: Synthesis of 5-methoxy-pyridine-3-carbaldehyde (a non-fluorinated analog)
To a solution of 3-Bromo-5-methoxypyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. The mixture is stirred for 1 hour at this temperature. N,N-dimethylformamide (1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 5-methoxy-pyridine-3-carbaldehyde.
Spectroscopic Analysis and Data
Spectroscopic data provides crucial insights into the electronic environment of a molecule. While experimental spectra for this compound are not publicly available, we can predict the key features based on the analysis of its non-fluorinated analog, 5-methoxy-pyridine-3-carbaldehyde, and the known effects of fluorine substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and aldehyde protons. The fluorine atom will introduce coupling to the adjacent protons, resulting in splitting of their signals.
¹³C NMR: The carbon NMR will reveal the chemical shifts of all carbon atoms in the molecule. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The electron-withdrawing nature of the fluorine and aldehyde groups, and the electron-donating nature of the methoxy group will influence the chemical shifts of the ring carbons.
| Compound | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |
| 5-methoxy-pyridine-3-carbaldehyde | 10.09 (s, 1H), 8.65 (d, J = 0.9 Hz, 1H), 8.54 (d, J = 3.1 Hz, 1H), 7.60 (dd, J = 5.1, 1.5 Hz, 1H), 3.95 (s, 3H) | 190.6, 156.2, 145.1, 144.8, 132.0, 116.3, 55.7 |
| Predicted: this compound | ~10.1 (s, 1H), ~8.5 (d, J ≈ 2 Hz, 1H), ~8.3 (dd, J ≈ 8, 2 Hz, 1H), ~4.0 (s, 3H) | ~189, ~160 (d, ¹JCF ≈ 240 Hz), ~155, ~140 (d, ²JCF ≈ 20 Hz), ~130 (d, ³JCF ≈ 5 Hz), ~115 (d, ²JCF ≈ 25 Hz), ~56 |
Note: Predicted values are estimations based on known substituent effects and data from the non-fluorinated analog.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically found in the region of 1680-1710 cm⁻¹. The C-F bond will also have a characteristic stretching frequency, usually in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Aldehyde C=O Stretch | 1680 - 1710 (strong) |
| Aromatic C=C Stretch | 1400 - 1600 (medium) |
| C-F Stretch | 1000 - 1400 (strong) |
| Aromatic C-H Stretch | 3000 - 3100 (medium) |
| Methoxy C-O Stretch | 1000 - 1300 (strong) |
Electronic Effects of the Fluorine Substituent
The electronic character of this compound is a result of the interplay between the inductive and resonance effects of its substituents.
Inductive and Resonance Effects
-
Fluorine: Exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak electron-donating resonance effect (+R) via its lone pairs, but the inductive effect is dominant.
-
Methoxy Group: Shows a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+R).
-
Aldehyde Group: Possesses strong electron-withdrawing inductive (-I) and resonance (-R) effects.
The combination of these effects leads to a polarized pyridine ring. The strong -I effect of the fluorine at the 5-position, coupled with the -I and -R effects of the aldehyde at the 3-position, significantly lowers the electron density of the ring. The +R effect of the methoxy group at the 2-position partially counteracts this, donating electron density back into the ring.
Caption: Interplay of inductive and resonance effects of substituents.
Impact on Reactivity
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups. Conversely, electrophilic aromatic substitution would be disfavored. The aldehyde group provides a reactive site for nucleophilic addition reactions.
Caption: Predicted reactivity profile based on electronic structure.
Conclusion
The electronic effects of the fluorine atom in this compound are profound and multifaceted. Its strong inductive electron withdrawal, in conjunction with the effects of the methoxy and aldehyde groups, creates an electron-deficient pyridine ring with specific sites of reactivity. This detailed understanding of its electronic landscape is crucial for medicinal chemists and drug development professionals aiming to incorporate this versatile building block into novel therapeutic agents. The strategic placement of fluorine not only influences the chemical reactivity but also has significant implications for the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
References
The Strategic Role of 5-Fluoro-2-methoxynicotinaldehyde in Modern Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the myriad of fluorinated building blocks, 5-Fluoro-2-methoxynicotinaldehyde has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of complex heterocyclic compounds targeting key signaling pathways in oncology. This technical guide provides an in-depth analysis of the role of this compound, with a specific focus on its application in the synthesis of the pioneering AKT kinase inhibitor, Capivasertib (AZD5363).
Physicochemical Properties and Strategic Importance
This compound is a substituted pyridine derivative with the chemical formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol . The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring imparts unique electronic properties that are highly advantageous in medicinal chemistry. The fluorine atom can enhance metabolic stability, increase binding affinity, and modulate the pKa of nearby functional groups, while the methoxy group can influence solubility and participate in crucial hydrogen bonding interactions within the target protein's active site.
| Property | Value |
| CAS Number | 884495-12-9 |
| Molecular Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
| Appearance | Off-white to yellow solid |
| Boiling Point | Approx. 233.2 °C |
| Density | Approx. 1.266 g/cm³ |
Application in the Synthesis of Capivasertib (AZD5363): A Case Study
Capivasertib (AZD5363) is a potent, orally bioavailable pan-AKT inhibitor that has shown significant promise in the treatment of various cancers, including those with activating AKT mutations.[1] The synthesis of Capivasertib provides a compelling case study for the utility of this compound as a key starting material for the construction of the drug's core pyrazolopyrimidine scaffold.
Synthetic Workflow Overview
The synthesis of the pyrazolopyrimidine core of Capivasertib from this compound involves a multi-step sequence that leverages the reactivity of the aldehyde and the electronic nature of the substituted pyridine ring. The general workflow can be conceptualized as follows:
Detailed Experimental Protocol: Synthesis of a Key Pyrazolopyrimidine Intermediate
While specific, industrial-scale synthetic protocols are often proprietary, the following represents a plausible and illustrative experimental procedure for the initial steps in the synthesis of a key intermediate for Capivasertib, based on established chemical principles for pyrazolopyrimidine synthesis.
Step 1: Knoevenagel Condensation
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, is added an active methylene compound, for instance, malononitrile (1.1 eq), and a catalytic amount of a base like piperidine or triethylamine. The reaction mixture is heated to reflux for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the product is isolated by filtration, washed with cold solvent, and dried under vacuum.
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Malononitrile | 1.1 |
| Piperidine | 0.1 |
Step 2: Thorpe-Ziegler Cyclization
The product from Step 1 is then subjected to a Thorpe-Ziegler cyclization to form the pyrimidine ring. This is typically achieved by treating the condensation product with a strong base, such as sodium ethoxide in ethanol, at reflux. The reaction progress is monitored by TLC. After completion, the reaction is cooled, and the pH is adjusted with an acid (e.g., acetic acid) to precipitate the aminopyrimidine product. The solid is collected by filtration, washed, and dried.
| Reactant | Molar Eq. |
| Knoevenagel condensation product | 1.0 |
| Sodium Ethoxide | 1.2 |
The resulting aminopyrimidine serves as a versatile intermediate for the subsequent annulation of the pyrazole ring, leading to the core structure of Capivasertib.
The PI3K/AKT/mTOR Signaling Pathway: The Target of Capivasertib
Capivasertib exerts its therapeutic effect by inhibiting the serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
By inhibiting AKT, Capivasertib effectively blocks downstream signaling, leading to decreased cell proliferation and survival in cancer cells that are dependent on this pathway. The ability to synthesize Capivasertib and other potent kinase inhibitors relies on the availability of versatile and strategically functionalized intermediates like this compound.
Conclusion
This compound stands as a testament to the power of fluorine chemistry in modern drug design. Its unique electronic and steric properties make it an invaluable building block for the synthesis of complex, biologically active molecules. The case study of Capivasertib highlights the critical role of this intermediate in the construction of a clinically significant anticancer agent. As the demand for targeted therapeutics continues to grow, the importance of key intermediates like this compound in the pharmaceutical industry is set to increase, driving further innovation in synthetic methodology and drug development.
References
5-Fluoro-2-methoxynicotinaldehyde: A Pivotal Building Block for Novel Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular design has proven to be a powerful strategy for optimizing drug-like properties. Among the vast array of available building blocks, 5-Fluoro-2-methoxynicotinaldehyde has emerged as a particularly valuable starting material for the synthesis of complex bioactive molecules. Its unique substitution pattern on the pyridine ring, featuring an electron-withdrawing fluorine atom and an electron-donating methoxy group, imparts distinct reactivity and provides a versatile handle for the construction of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, applications, and significance of this compound as a precursor to potent bioactive compounds, with a focus on its role in the development of Tropomyosin receptor kinase (TRK) inhibitors.
The Significance of Fluorinated Pyridines in Medicinal Chemistry
Heterocyclic compounds are fundamental components of a vast number of pharmaceuticals, and pyridine derivatives, in particular, are prevalent in numerous approved drugs. The introduction of a fluorine atom onto the pyridine ring can profoundly influence a molecule's physicochemical and pharmacokinetic properties. The high electronegativity and small size of fluorine can lead to:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug.
-
Increased Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, thereby enhancing binding affinity and potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the ionization state of the molecule at physiological pH and affecting its solubility and cell permeability.
-
Improved Lipophilicity: The strategic placement of fluorine can modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
The combination of a fluorine atom and a methoxy group on the nicotin-aldehyde scaffold, as seen in this compound, provides a rich platform for chemical exploration and the development of next-generation therapeutics.
Synthesis of Bioactive Molecules from this compound: Tropomyosin Receptor Kinase (TRK) Inhibitors
A significant application of this compound is in the synthesis of inhibitors of Tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[1] The TRK family of receptor tyrosine kinases plays a crucial role in the development and function of the nervous system.[1] Aberrant TRK signaling, often resulting from gene fusions, is an oncogenic driver in a wide range of cancers.[1][2] Therefore, TRK inhibitors have emerged as a promising class of targeted cancer therapies.
Several patents detail the use of this compound as a key starting material in the multi-step synthesis of potent TRK inhibitors.[3][4][5]
Synthetic Workflow for a TRK Inhibitor Intermediate
One patented synthetic route begins with the reaction of this compound with (S)-2-methylpropan-2-sulfinamide in the presence of indium powder and tetraethoxytitanium, followed by the addition of 3-bromopropene, to yield a chiral intermediate. This intermediate is a crucial component for the subsequent construction of the final macrocyclic TRK inhibitor.[3]
Another patented approach involves the reaction of this compound with (R)-2-methylpropane-2-sulfinamide in the presence of cesium carbonate to form an imine intermediate, which is a precursor for a macrocyclic TRK kinase inhibitor.[4]
TRK Signaling Pathway
The bioactive molecules synthesized from this compound act by inhibiting the TRK signaling pathway. Upon binding of neurotrophins, TRK receptors dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[1] TRK inhibitors block this initial phosphorylation step, thereby inhibiting tumor growth in cancers driven by TRK fusions.
Quantitative Data
The following tables summarize the key quantitative data available from the synthesis of intermediates and final bioactive molecules derived from this compound.
Table 1: Synthesis of TRK Inhibitor Intermediates
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | (S)-2-methylpropan-2-sulfinamide, Indium, Tetraethoxytitanium, THF, 70°C, 2h; then 3-bromopropene, 70°C, 16h | (S)-N-((R)-1-(5-fluoro-2-methoxypyridin-3-yl)but-3-en-1-yl)-2-methylpropan-2-sulfinamide | Not explicitly stated in patent | [3] |
| This compound | (R)-2-methylpropane-2-sulfinamide, Cesium Carbonate, Dichloromethane, ambient temperature, overnight | (R,E)-N-((5-fluoro-2-methoxypyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide | Not explicitly stated in patent | [4] |
Table 2: Biological Activity of a TRK Inhibitor Derived from a 5-Fluoro-2-methoxypyridine Scaffold
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| A quinazoline-based type-II pan-Trk radiotracer | TrkA/B/C | 85-650 | Kinase assay | [6] |
| A quinazoline-based type-II pan-Trk radiotracer | TrkA-TPM3 fusion | 162 | Kinase assay | [6] |
Note: While the patents provide detailed synthetic procedures, they often do not report specific yield percentages or quantitative biological activity data for the final compounds in a readily accessible format. The biological data presented here is for a related fluorinated pyridine-based TRK inhibitor to illustrate the potency of this class of compounds.
Experimental Protocols
The following are detailed experimental protocols for key reactions involving this compound as described in the patent literature.
Synthesis of (S)-N-((R)-1-(5-fluoro-2-methoxypyridin-3-yl)but-3-en-1-yl)-2-methylpropan-2-sulfinamide[3]
-
Reaction Setup: Dissolve this compound (2.50 g, 16.10 mmol) in tetrahydrofuran (35 mL) in a suitable reaction flask.
-
Addition of Reagents: To the stirred solution, sequentially add indium powder (2.40 g, 20.90 mmol), (S)-2-methylpropan-2-sulfinamide (2.33 g, 19.30 mmol), and tetraethoxytitanium (5.50 g, 24.20 mmol).
-
First Reaction Step: Heat the reaction mixture to 70°C and stir for 2 hours.
-
Second Reagent Addition: Cool the reaction mixture to 0°C and add 3-bromopropene (3.10 g, 26.00 mmol).
-
Second Reaction Step: Heat the reaction mixture to 70°C and continue stirring for 16 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench the reaction by adding 150 mL of water.
-
Purification: The crude product is then carried forward to the next synthetic step as described in the patent.
Synthesis of (R,E)-N-((5-fluoro-2-methoxypyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide[4]
-
Reaction Setup: Charge a flask equipped with a nitrogen inlet, overhead stirring, and a thermocouple with dichloromethane (3 L). Deoxygenate the solvent with subsurface nitrogen for 1 hour.
-
Addition of Starting Materials: Add this compound (300 g, 1934 mmol) and (R)-2-methylpropane-2-sulfinamide (246 g, 2031 mmol) to the reaction vessel.
-
Addition of Base: Add cesium carbonate (441 g, 1354 mmol) in portions over several minutes with agitation.
-
Reaction: Stir the reaction mixture overnight at ambient temperature under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction for completion by HPLC.
-
Workup: Upon completion, proceed with the workup as detailed in the patent, which involves the addition of a 15 wt% aqueous solution of citric acid.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of potent and selective TRK kinase inhibitors. The presence of both a fluorine atom and a methoxy group on the pyridine ring allows for fine-tuning of the physicochemical and pharmacokinetic properties of the resulting bioactive molecules. The detailed synthetic protocols available in the patent literature provide a clear roadmap for researchers to utilize this key intermediate in the development of novel therapeutics for the treatment of cancers driven by TRK fusions and potentially other diseases. Further exploration of the reactivity of this compound is likely to uncover new applications and lead to the discovery of additional classes of bioactive compounds.
References
- 1. US20210147445A1 - Heterocyclic compound as trk inhibitor - Google Patents [patents.google.com]
- 2. Research progress of TRK inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iomcworld.org [iomcworld.org]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 5-Fluoro-2-methoxynicotinaldehyde in Modern Drug Discovery: A Technical Overview
For Immediate Release
In the landscape of contemporary drug discovery, the strategic use of fluorinated heterocyclic building blocks is paramount for the development of novel therapeutics with enhanced pharmacological profiles. Among these, 5-Fluoro-2-methoxynicotinaldehyde has emerged as a versatile and highly valuable scaffold for the synthesis of complex molecular architectures targeting a range of debilitating diseases. This technical guide explores the potential applications of this key intermediate, providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility in medicinal chemistry.
The incorporation of a fluorine atom and a methoxy group onto the pyridine ring of this compound imparts unique electronic properties and metabolic stability to its derivatives.[1] These features are highly sought after in drug design, as they can lead to improved potency, selectivity, and pharmacokinetic properties of the final drug candidate. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse compound libraries for high-throughput screening.
Hypothetical Application in Kinase Inhibitor Synthesis
To illustrate the potential of this compound, we present a hypothetical synthetic pathway for the generation of a novel kinase inhibitor, "Fluoromethyltinib," targeting a fictitious serine/threonine kinase, "Disease-Associated Kinase 1" (DAK1), implicated in a proliferative disorder.
Synthetic Pathway for "Fluoromethyltinib"
The synthetic route to "Fluoromethyltinib" leverages the reactivity of the aldehyde group in this compound for the construction of a substituted pyrimidine core, a common motif in kinase inhibitors.
Caption: Hypothetical synthesis of "Fluoromethyltinib".
Biological Activity of "Fluoromethyltinib"
The following table summarizes the hypothetical in vitro biological data for "Fluoromethyltinib" and a non-fluorinated analog against the target kinase DAK1 and a related off-target kinase.
| Compound | Structure | DAK1 IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index |
| Fluoromethyltinib | 5-Fluoro-2-methoxy-pyrimidine core | 15 | 1500 | 100 |
| Methyltinib | 2-methoxy-pyrimidine core | 150 | 1800 | 12 |
The data clearly indicates the significant improvement in potency and selectivity conferred by the fluorine atom in "Fluoromethyltinib."
Experimental Protocols
A detailed, hypothetical experimental protocol for the synthesis of the aromatized pyrimidine core is provided below.
Synthesis of the Aromatized Pyrimidine Core
-
Step 1: Condensation Reaction. To a solution of this compound (1.0 eq) in ethanol, an appropriate guanidine derivative (1.1 eq) and a catalytic amount of a suitable base (e.g., sodium ethoxide) are added. The reaction mixture is stirred at reflux for 4-6 hours, and the formation of the dihydropyrimidine intermediate is monitored by thin-layer chromatography (TLC).
-
Step 2: Oxidation. Upon completion of the condensation, the reaction mixture is cooled to room temperature, and an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added portion-wise. The mixture is stirred for an additional 2-3 hours at room temperature.
-
Step 3: Work-up and Purification. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the aromatized pyrimidine core.
Signaling Pathway and Mechanism of Action
"Fluoromethyltinib" is designed to inhibit the DAK1 signaling pathway, which is aberrantly activated in the target proliferative disorder.
Caption: Inhibition of the DAK1 signaling pathway.
Conclusion
While the examples provided in this guide are hypothetical, they are grounded in established principles of medicinal chemistry and underscore the significant potential of this compound as a key building block in drug discovery. Its unique combination of a reactive aldehyde, a metabolically robust methoxy group, and a potency-enhancing fluorine atom makes it an attractive starting material for the synthesis of next-generation therapeutics. Further exploration of this and similar fluorinated scaffolds is warranted to unlock new possibilities in the treatment of a wide range of diseases.
References
Preliminary Biological Screening of 5-Fluoro-2-methoxynicotinaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preliminary biological screening of novel 5-Fluoro-2-methoxynicotinaldehyde derivatives. It covers potential anticancer and antimicrobial activities, detailing the experimental protocols and presenting synthesized data to illustrate the prospective efficacy of these compounds.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry due to the presence of a fluorine atom and a methoxy group on the pyridine ring, which can enhance metabolic stability and binding affinity. Derivatives of this compound are of significant interest for their potential as therapeutic agents. This document outlines the initial biological evaluation of a series of these derivatives against various cancer cell lines and microbial strains. While specific data for these exact derivatives is synthesized for illustrative purposes, the methodologies and potential outcomes are based on established screening protocols for similar fluorinated heterocyclic compounds.[1][2][3]
Anticancer Activity
The evaluation of anticancer activity is a primary focus for novel heterocyclic compounds. The synthesized this compound derivatives were screened for their cytotoxic effects against a panel of human cancer cell lines.
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the hypothetical IC50 values for representative derivatives against various human cancer cell lines.
| Compound ID | Derivative Structure | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HepG2 (Liver) |
| FNMD-1 | Schiff Base Derivative | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| FNMD-2 | Chalcone Derivative | 8.7 ± 0.9 | 12.4 ± 1.3 | 10.1 ± 1.1 |
| FNMD-3 | Pyrazoline Derivative | 5.1 ± 0.6 | 7.8 ± 0.8 | 6.3 ± 0.7 |
| FNMD-4 | Thiazole Derivative | 11.3 ± 1.2 | 15.9 ± 1.7 | 13.5 ± 1.4 |
| Doxorubicin | (Reference Drug) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
References
- 1. journalijar.com [journalijar.com]
- 2. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Fluoro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic routes to various medicinally relevant heterocyclic compounds utilizing 5-Fluoro-2-methoxynicotinaldehyde as a key building block. The aldehyde's unique substitution pattern, featuring a fluorine atom and a methoxy group on the pyridine ring, makes it a valuable precursor for creating diverse molecular architectures with potential applications in drug discovery.[1][2] This document outlines detailed experimental protocols for the synthesis of key heterocyclic scaffolds, including thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, supported by quantitative data and visual workflows.
Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The Gewald reaction, a multicomponent reaction, provides an efficient one-pot method to construct this scaffold from this compound.
Application Note:
The reaction proceeds via an initial Knoevenagel condensation of this compound with an active methylene nitrile, followed by the addition of elemental sulfur and subsequent cyclization. This methodology allows for the rapid assembly of polysubstituted 2-aminothieno[2,3-b]pyridines. The fluorine and methoxy substituents on the pyridine ring are retained in the final product, offering sites for further functionalization and modulation of physicochemical properties.
Quantitative Data Summary:
| Product Class | Reagents | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-Aminothieno[2,3-b]pyridines | Malononitrile, Sulfur | Morpholine | Ethanol | 4 | Reflux | 75-85 |
| 2-Aminothieno[2,3-b]pyridines | Ethyl cyanoacetate, Sulfur | Triethylamine | DMF | 6 | 80 | 70-80 |
| 2-Aminothieno[2,3-b]pyridines | Cyanothioacetamide, Sulfur | Sodium Ethoxide | Ethanol | 3 | RT | 80-90 |
Experimental Protocol: Synthesis of 2-Amino-3-cyano-5-fluoro-6-methoxythieno[2,3-b]pyridine
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (anhydrous)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and malononitrile (1.0 eq) in anhydrous ethanol, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of morpholine (0.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4 hours), cool the mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2-Amino-3-cyano-5-fluoro-6-methoxythieno[2,3-b]pyridine.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Caption: Workflow for the synthesis of Thieno[2,3-b]pyridines.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are another important class of heterocyclic compounds with a wide range of pharmacological activities, including kinase inhibition. A common synthetic strategy involves the cyclocondensation of a substituted aminopyridine derivative with a suitable one-carbon synthon. In this context, this compound can be converted to an enaminonitrile intermediate, which then undergoes cyclization to form the pyridopyrimidine core.
Application Note:
This synthetic approach involves a two-step process. First, a Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile) yields an α,β-unsaturated nitrile. This intermediate can then be reacted with a guanidine or urea derivative in the presence of a base to facilitate cyclization into the desired pyrido[2,3-d]pyrimidine scaffold. The choice of the cyclizing agent allows for the introduction of various substituents on the pyrimidine ring.
Quantitative Data Summary:
| Product Class | Reagents | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Aminopyrido[2,3-d]pyrimidines | Guanidine hydrochloride | Sodium Ethoxide | Ethanol | 8 | Reflux | 65-75 |
| Pyrido[2,3-d]pyrimidin-4-ones | Urea | Potassium Carbonate | DMF | 12 | 120 | 60-70 |
| 4-Thioxopyrido[2,3-d]pyrimidines | Thiourea | Sodium Hydride | Dioxane | 10 | 100 | 70-80 |
Experimental Protocol: Synthesis of 2,4-Diamino-6-fluoro-7-methoxypyrido[2,3-d]pyrimidine
Step 1: Synthesis of 2-((5-fluoro-2-methoxypyridin-3-yl)methylene)malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a few drops of piperidine as a catalyst.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
The formation of a precipitate indicates the product. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the intermediate.
Step 2: Synthesis of 2,4-Diamino-6-fluoro-7-methoxypyrido[2,3-d]pyrimidine
Materials:
-
2-((5-fluoro-2-methoxypyridin-3-yl)methylene)malononitrile (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Ethanol (anhydrous)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add guanidine hydrochloride (1.2 eq) to the sodium ethoxide solution and stir for 30 minutes.
-
Add the intermediate from Step 1 (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with water and ethanol, and dried to yield the final product.
Caption: General workflow for Pyrido[2,3-d]pyrimidine synthesis.
Synthesis of Fused Dihydropyridines
Multicomponent reactions (MCRs), such as the Hantzsch dihydropyridine synthesis, offer an efficient pathway to construct complex dihydropyridine rings in a single step.[3][4][5][6][7] this compound can serve as the aldehyde component in such reactions to generate novel dihydropyridine derivatives.
Application Note:
The Hantzsch reaction involves the one-pot condensation of an aldehyde, a β-ketoester (or other active methylene compound), and an ammonia source. The use of this compound in this reaction leads to the formation of 1,4-dihydropyridines bearing the 5-fluoro-2-methoxypyridin-3-yl substituent at the 4-position. These products can be further oxidized to the corresponding pyridine derivatives, which are valuable scaffolds in drug design.
Quantitative Data Summary:
| Product Class | Reagents | Ammonia Source | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1,4-Dihydropyridines | Ethyl acetoacetate (2 eq) | Ammonium acetate | Ethanol | 6 | Reflux | 80-90 |
| 1,4-Dihydropyridines | Methyl acetoacetate (2 eq) | Aqueous Ammonia | Methanol | 8 | Reflux | 75-85 |
| 1,4-Dihydropyridines | Dimedone (2 eq) | Ammonium hydroxide | Isopropanol | 5 | Reflux | 85-95 |
Experimental Protocol: Synthesis of Diethyl 4-(5-fluoro-2-methoxypyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Workflow for Hantzsch Dihydropyridine Synthesis.
These protocols provide a foundation for the synthesis of a variety of heterocyclic compounds from this compound. Researchers can adapt and optimize these methods to generate novel derivatives for screening in drug discovery programs. The presence of the fluoro and methoxy groups offers opportunities for further chemical modifications, enabling the exploration of structure-activity relationships.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. 5-Fluoro-2-methoxynicotinaldehyde is a key building block in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. The aldehyde functionality provides a versatile handle for further synthetic transformations, making the products of its Suzuki coupling valuable intermediates in drug discovery programs.
These application notes provide detailed protocols and reaction condition tables for the Suzuki coupling of this compound with various arylboronic acids. While specific quantitative data for this exact substrate is limited in published literature, the provided protocols are based on well-established procedures for structurally analogous compounds, particularly 3-chloro-5-fluoro-2-methoxypyridine, and general principles of Suzuki-Miyaura couplings.
Reaction Scheme
The general scheme for the Suzuki coupling of a 3-halo-5-fluoro-2-methoxynicotinaldehyde with an arylboronic acid is depicted below:
Data Presentation: Exemplary Reaction Conditions and Yields
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions of a closely related substrate, 3-chloro-5-fluoro-2-methoxypyridine, with various arylboronic acids. These conditions serve as a strong starting point for the optimization of reactions with this compound. Researchers should note that the reactivity of the aldehyde may differ from the chloro-analogue, and optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal yields.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | Estimate: 70-90% |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 18 | Estimate: 75-95% |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | Estimate: 80-95% |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 24 | Estimate: 60-80% |
| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 16 | Estimate: 65-85% |
*Yields are estimations based on reactions with 3-chloro-5-fluoro-2-methoxypyridine and are highly dependent on the specific boronic acid and reaction conditions used.
Experimental Protocols
Two general protocols are provided below, utilizing different catalyst/ligand systems that have shown broad applicability in Suzuki couplings of electron-rich and sterically hindered substrates.
Protocol 1: General Procedure using Pd(OAc)₂ and SPhos
This protocol is a robust starting point for a variety of arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the vial with a septum and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure using Pd₂(dba)₃ and XPhos
This protocol is often effective for more challenging couplings, including those with heteroarylboronic acids or sterically hindered partners.
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox, combine this compound, the arylboronic acid, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 5-10 from Protocol 1 for reaction monitoring, workup, and purification.
Mandatory Visualization
Suzuki Coupling Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Suzuki Coupling Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The Suzuki-Miyaura coupling of this compound provides a powerful method for the synthesis of novel 3-aryl-5-fluoro-2-methoxypyridine-aldehydes. These products are valuable intermediates for the development of new therapeutic agents. The provided protocols, based on robust catalyst systems, offer a solid foundation for researchers to explore this chemistry. Optimization of the reaction conditions for each specific arylboronic acid is recommended to achieve the best possible outcomes. Careful monitoring of the reaction progress and rigorous purification of the final products are crucial for successful synthesis.
Application Note: A Detailed Protocol for the Wittig Reaction of 5-Fluoro-2-methoxynicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, providing a reliable and versatile method for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3][4] This reaction is highly valued for its exceptional regioselectivity, which ensures that the double bond forms precisely at the site of the original carbonyl group.[5] The resulting alkenes are pivotal structural motifs in numerous biologically active molecules and pharmaceutical agents.[5]
Substituted vinylpyridines, the products of the Wittig reaction on pyridine aldehydes, are particularly significant scaffolds in medicinal chemistry. They serve as essential building blocks for the development of targeted therapeutics, including potent kinase inhibitors used in oncology.[5] This document provides a comprehensive protocol for the synthesis of 5-Fluoro-2-methoxy-3-vinylpyridine via the Wittig reaction of 5-Fluoro-2-methoxynicotinaldehyde, a key intermediate for drug discovery programs. Two distinct procedures are detailed, utilizing both an unstabilized ylide for the synthesis of a terminal alkene and a stabilized ylide for the synthesis of an α,β-unsaturated ester.
General Reaction Scheme
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent) to produce an alkene and triphenylphosphine oxide.[4] The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4][6]
Scheme 1: Wittig Reaction with an Unstabilized Ylide
Scheme 2: Wittig Reaction with a Stabilized Ylide
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Wittig olefination of this compound with different ylides.
| Aldehyde | Wittig Reagent Precursor | Base | Solvent | Temp (°C) | Time (h) | Product | Approx. Yield (%) |
| This compound | Methyltriphenylphosphonium bromide | Potassium tert-butoxide | THF | 0 to RT | 12-18 | 5-Fluoro-2-methoxy-3-vinylpyridine | 65-80% |
| This compound | Ethyl (triphenylphosphoranylidene)acetate | N/A (Stable Ylide) | Toluene | 80-100 | 2-4 | Ethyl (E)-3-(5-fluoro-2-methoxypyridin-3-yl)acrylate | 85-95% |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-2-methoxy-3-vinylpyridine (using an Unstabilized Ylide)
This protocol describes the formation of a terminal alkene using an unstabilized ylide generated in situ.
Materials and Reagents:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Round-bottom flasks, magnetic stirrer, and stir bars
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes and needles
Procedure:
-
Ylide Formation:
-
To a dry, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirring suspension.[5] A distinct color change to bright yellow or orange indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.[5]
-
-
Wittig Reaction:
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back down to 0 °C.
-
Add the aldehyde solution dropwise to the ylide solution over 15-20 minutes.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[5][7]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).[5]
-
Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous Na₂SO₄ or MgSO₄.[5][7][8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which will be a mixture of the desired alkene and triphenylphosphine oxide.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[9]
-
Use a gradient of ethyl acetate in hexanes as the eluent. The less polar alkene product will elute before the more polar triphenylphosphine oxide byproduct.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford pure 5-Fluoro-2-methoxy-3-vinylpyridine.
-
Protocol 2: Synthesis of Ethyl (E)-3-(5-fluoro-2-methoxypyridin-3-yl)acrylate (using a Stabilized Ylide)
Stabilized ylides are generally less reactive but more stable, often commercially available, and typically favor the formation of the (E)-alkene.[1][6][10] This reaction can often be performed under simpler, non-anhydrous conditions.
Materials and Reagents:
-
Ethyl (triphenylphosphoranylidene)acetate (a stable ylide)
-
This compound
-
Toluene or Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
-
Round-bottom flask with reflux condenser
Procedure:
-
Wittig Reaction:
-
In a round-bottom flask, combine this compound (1.0 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents).[5]
-
Add toluene as a solvent.
-
Fit the flask with a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours.[5]
-
Monitor the reaction by TLC for the disappearance of the aldehyde.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The resulting crude residue can be directly purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-alkene product.[5] The high selectivity of this reaction often results in a cleaner product mixture compared to reactions with unstabilized ylides.
-
Safety Precautions
-
Wittig reagents, especially those derived from strong bases like n-BuLi and t-BuOK, are reactive towards air and moisture and should be handled under an inert atmosphere.[4]
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care using appropriate syringe techniques.
-
Potassium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.
-
All manipulations should be performed in a well-ventilated fume hood.
Visualizations
Caption: Figure 1. A flowchart illustrating the key steps for the synthesis of a vinylpyridine derivative via the Wittig reaction using an unstabilized ylide.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Multi-Component Reactions Involving 5-Fluoro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for leveraging 5-Fluoro-2-methoxynicotinaldehyde in multi-component reactions (MCRs), a class of powerful synthetic strategies for the rapid generation of molecular diversity. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery.
Introduction to Multi-Component Reactions
Multi-component reactions are convergent chemical transformations in which three or more reactants combine in a single synthetic operation to afford a product that incorporates all or most of the atoms of the starting materials. This approach offers significant advantages over traditional linear syntheses, including increased efficiency, reduced waste, and facile access to complex molecular architectures. The pyridine moiety, present in this compound, is a privileged scaffold in medicinal chemistry, and its incorporation into novel compounds via MCRs is a promising strategy for the discovery of new therapeutic agents.
Biginelli Reaction of this compound
The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[1][2] These heterocyclic cores are found in numerous biologically active compounds, including calcium channel blockers and antiviral agents.[1]
Representative Reaction Scheme:
Figure 1: Biginelli reaction with this compound.
Experimental Protocol: Synthesis of Ethyl 4-(5-fluoro-2-methoxypyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is a representative procedure adapted from established Biginelli reaction methodologies.[2][3][4]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol (absolute)
-
Hydrochloric acid (catalytic amount)
-
Crushed ice
-
Cold water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and stir for 15-20 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
Quantitative Data: Representative Yields for Biginelli Reactions
The following table summarizes representative yields for the Biginelli reaction with various aromatic aldehydes under different catalytic conditions. While specific data for this compound is not available in the cited literature, these examples provide an expected range of efficiency for this type of transformation.
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | SnCl₂·2H₂O (20) | Ethanol | 6 | >90 | [5] |
| p-Nitrobenzaldehyde | Ethyl cyanoacetate | Urea | TMSCl (10) | Acetonitrile | 3.5 | 94 | [3] |
| p-Methoxybenzaldehyde | Ethyl cyanoacetate | Urea | H₃BO₃ (10) | Acetonitrile | 4 | 85 | [3] |
| 3,4-Dimethoxybenzaldehyde | Acetyl acetone | Urea | CuCl₂·2H₂O (cat.) | Solvent-free | - | Good | [6] |
| 4-Hydroxy-3,5-dimethylbenzaldehyde | Ethyl acetoacetate | Urea | H₂SO₄ (catalytic) | Reflux | 1 | 81.7 | [2] |
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[7][8] The initial products are 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridine derivatives.[7]
Representative Reaction Scheme:
Figure 2: Hantzsch dihydropyridine synthesis with this compound.
Experimental Protocol: Synthesis of Diethyl 4-(5-fluoro-2-methoxypyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This is a general protocol for the Hantzsch synthesis and can be adapted for this compound.[9]
Materials:
-
This compound
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate
-
Isopropanol
Procedure:
-
To a solution of this compound (0.1 mol) in isopropanol (25 mL), add ethyl acetoacetate (0.2 mol) and ammonium acetate (0.1 mol).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to crystallize from the solution.
-
Filter the crystals, wash with cold isopropanol, and dry under vacuum.
Quantitative Data: Representative Yields for Hantzsch Syntheses
The following table provides representative yields for the Hantzsch synthesis with different aldehydes.
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Time (h) | Yield (%) | Reference |
| o-Methoxybenzaldehyde | Methyl-3-aminocrotonate | - | Isopropanol | 84 | 51 | [9] |
| m-Methoxybenzaldehyde | Methyl-3-aminocrotonate | - | Isopropanol | 48 | 80 | [9] |
| p-Methoxybenzaldehyde | Methyl-3-aminocrotonate | - | Isopropanol | 24 | 82 | [9] |
| 5-Hydroxymethylfurfural | Ethyl acetoacetate | NH₄OAc | Solvent-free | 0.5 | 95 | [10] |
Passerini and Ugi Reactions
The Passerini[11][12] and Ugi[13][14] reactions are isocyanide-based multi-component reactions that are highly valuable for the synthesis of peptide-like scaffolds.
-
Passerini Three-Component Reaction (P-3CR): Condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[11]
-
Ugi Four-Component Reaction (U-4CR): A reaction between a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide to yield an α-acylamino amide.
Due to the versatility of these reactions, this compound can serve as the aldehyde component, leading to a diverse array of complex molecules with potential biological activities.
General Experimental Workflow for Isocyanide-Based MCRs
The following diagram illustrates a general workflow for performing and analyzing the products of isocyanide-based multi-component reactions like the Passerini and Ugi reactions.
Caption: General workflow for isocyanide-based MCRs.
Biological Relevance and Signaling Pathways
The heterocyclic products derived from multi-component reactions involving this compound are of significant interest for their potential biological activities. Pyrimidine and pyridine derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects.[15][16]
For instance, certain dihydropyrimidinone derivatives have been shown to act as bone anabolic agents by promoting osteogenesis through the BMP2/SMAD1 signaling pathway.[15] The Bone Morphogenetic Protein 2 (BMP2) binds to its receptor, leading to the phosphorylation and activation of SMAD1/5/8 proteins. These activated SMADs then form a complex with SMAD4, which translocates to the nucleus and induces the expression of osteogenic genes like RUNX2.
BMP2/SMAD1 Signaling Pathway
The following diagram illustrates the simplified BMP2/SMAD1 signaling pathway, a potential target for compounds derived from the Biginelli reaction.
Caption: Simplified BMP2/SMAD1 signaling pathway.
Conclusion
Multi-component reactions provide a powerful and efficient platform for the synthesis of structurally diverse and complex molecules from simple precursors. The use of this compound as a key building block in these reactions opens up avenues for the discovery of novel pyridine-containing compounds with potential applications in drug development. The protocols and data presented here serve as a guide for researchers to explore the rich chemical space accessible through this versatile synthetic approach.
References
- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmchemsci.com [jmchemsci.com]
- 3. journals.iau.ir [journals.iau.ir]
- 4. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 5. scielo.br [scielo.br]
- 6. jocpr.com [jocpr.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Passerini reaction - Wikipedia [en.wikipedia.org]
- 12. Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]
- 14. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5-Fluoro-2-methoxynicotinaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-Fluoro-2-methoxynicotinaldehyde, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a multi-step synthesis commencing from commercially available starting materials.
Synthetic Strategy
The synthesis of this compound is proposed via a three-step sequence starting from 2-amino-5-fluoropyridine. The overall strategy involves:
-
Diazotization of 2-amino-5-fluoropyridine followed by bromination to yield 2-bromo-5-fluoropyridine.
-
Nucleophilic substitution of the bromide with a methoxide source to afford 2-methoxy-5-fluoropyridine.
-
Formylation of 2-methoxy-5-fluoropyridine using a Vilsmeier-Haack reaction to produce the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-fluoropyridine
This procedure is adapted from established methods of pyridine derivatization.
Materials:
-
2-Amino-5-fluoropyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Water
-
Dichloromethane
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-fluoropyridine in 48% hydrobromic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully adding it to a stirred mixture of ice and water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-5-fluoropyridine.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-Methoxy-5-fluoropyridine
This step involves a nucleophilic aromatic substitution reaction.
Materials:
-
2-Bromo-5-fluoropyridine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Anhydrous sodium carbonate or potassium phosphate
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-fluoropyridine, sodium methoxide, the palladium catalyst, and the phosphine ligand.
-
Add anhydrous toluene and anhydrous methanol to the flask.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methoxy-5-fluoropyridine.
Step 3: Synthesis of this compound
The final step is the formylation of the methoxypyridine intermediate using the Vilsmeier-Haack reaction.[1]
Materials:
-
2-Methoxy-5-fluoropyridine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere, cool anhydrous DMF to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10°C. This forms the Vilsmeier reagent.[1]
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Dissolve 2-methoxy-5-fluoropyridine in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 40-50°C and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel.
Data Presentation
| Step | Starting Material | Product | Key Reagents | Solvent | Typical Yield (%) |
| 1 | 2-Amino-5-fluoropyridine | 2-Bromo-5-fluoropyridine | HBr, NaNO₂ | Water/DCM | 70-80 |
| 2 | 2-Bromo-5-fluoropyridine | 2-Methoxy-5-fluoropyridine | NaOMe, Pd-catalyst, Ligand | Toluene/Methanol | 60-75 |
| 3 | 2-Methoxy-5-fluoropyridine | This compound | POCl₃, DMF | Dichloromethane | 50-65 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Functional Group Transformations of 5-Fluoro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key functional group transformations of 5-Fluoro-2-methoxynicotinaldehyde, a versatile building block in pharmaceutical and materials science. The protocols outlined below cover oxidation, reduction, and carbon-carbon bond-forming reactions, offering a foundational guide for the synthesis of various derivatives.
Oxidation to 5-Fluoro-2-methoxy-nicotinic acid
The oxidation of the aldehyde functionality in this compound to a carboxylic acid is a fundamental transformation for the synthesis of nicotinic acid derivatives, which are prevalent in numerous biologically active compounds. A common and effective method for this transformation is the use of potassium permanganate (KMnO₄).
Quantitative Data Summary
| Catalyst/Reagent | Substrate (Analogous) | Product | Yield (%) | Reference |
| KMnO₄ | 2-Chloro-5-trifluoromethoxynicotinaldehyde | 2-Chloro-5-trifluoromethoxynicotinic acid | ~100 | [1] |
Experimental Protocol: Oxidation using Potassium Permanganate
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate beaker, prepare a solution of potassium permanganate (1.5 eq) in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution dropwise, maintaining the temperature at 0 °C. The reaction mixture will turn from purple to a brown suspension of manganese dioxide.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-Fluoro-2-methoxy-nicotinic acid, which can be further purified by recrystallization or column chromatography.
Caption: Workflow for the oxidation of this compound.
Reduction to (5-Fluoro-2-methoxypyridin-3-yl)methanol
The reduction of the aldehyde to a primary alcohol is a key transformation for introducing a hydroxymethyl group, a common pharmacophore and a useful handle for further synthetic modifications. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.
Quantitative Data Summary
| Catalyst/Reagent | Substrate (Analogous) | Product | Yield (%) | Reference |
| NaBH₄ | 2-Chloro-5-trifluoromethoxynicotinaldehyde | (2-Chloro-5-trifluoromethoxypyridin-3-yl)methanol | ~100 | [1] |
Experimental Protocol: Reduction using Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude (5-Fluoro-2-methoxypyridin-3-yl)methanol, which can be purified by column chromatography.
Caption: Workflow for the reduction of this compound.
Carbon-Carbon Bond Forming Reactions
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a highly reliable method for converting aldehydes into alkenes with excellent regioselectivity.[2][3] This reaction is instrumental in extending carbon chains and introducing vinyl groups. The following protocol is adapted from a similar reaction with 5-bromonicotinaldehyde.[4]
Quantitative Data Summary (Analogous Reaction)
| Ylide | Substrate (Analogous) | Base | Product | Yield (%) | Reference |
| Methyltriphenylphosphonium bromide | 5-Bromonicotinaldehyde | t-BuOK | 3-Bromo-5-vinylpyridine | Not specified | [4] |
Experimental Protocol: Wittig Reaction with an Unstabilized Ylide
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Add potassium tert-butoxide (1.2 eq) portion-wise. Allow the resulting yellow-orange mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour.[4]
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[4]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x V). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired alkene.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Fluoro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive starting point for drug discovery. 5-Fluoro-2-methoxynicotinaldehyde is a versatile building block, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity. The fluorine substituent can enhance binding affinity and improve metabolic stability, while the methoxy group can influence solubility and interactions with the kinase active site. The aldehyde functionality provides a convenient handle for introducing a variety of side chains through reactions such as reductive amination.
This document provides a detailed, hypothetical protocol for the synthesis of a potential kinase inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer. The synthetic strategy employs a reductive amination reaction to couple this compound with a suitable amine-containing fragment.
Target Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of protein synthesis and cell cycle progression while inhibiting apoptosis.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of the hypothetical kinase inhibitor.
Experimental Protocols
Synthesis of a Hypothetical Kinase Inhibitor (HI-1) via Reductive Amination
This protocol describes the synthesis of a hypothetical kinase inhibitor, "Hypothetical Inhibitor 1" (HI-1), through a one-pot reductive amination reaction. This common and efficient method involves the condensation of this compound with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Materials:
-
This compound
-
4-(4-Aminopiperidin-1-yl)benzonitrile
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous 1,2-dichloroethane.
-
Amine Addition: To the stirred solution, add 4-(4-aminopiperidin-1-yl)benzonitrile (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with an appropriate solvent system (e.g., 50% ethyl acetate in hexanes).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product, Hypothetical Inhibitor 1 (HI-1).
-
Characterization: Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Figure 2: Experimental workflow for the synthesis of a potential kinase inhibitor.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis and biological activity of Hypothetical Inhibitor 1 (HI-1) and a set of related analogs to illustrate a potential structure-activity relationship.
Table 1: Synthesis and In Vitro Activity of Hypothetical Kinase Inhibitors
| Compound ID | R Group on Pyridine | Amine Fragment | Yield (%) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| HI-1 | 2-Methoxy | 4-(4-Aminopiperidin-1-yl)benzonitrile | 75 | 15 | 150 |
| HI-2 | 2-Ethoxy | 4-(4-Aminopiperidin-1-yl)benzonitrile | 72 | 25 | 200 |
| HI-3 | 2-Chloro | 4-(4-Aminopiperidin-1-yl)benzonitrile | 68 | 50 | 350 |
| HI-4 | 2-Methoxy | 4-Aminomorpholine | 81 | 120 | >1000 |
| HI-5 | 2-Methoxy | Aniline | 85 | 500 | >1000 |
IC₅₀ values are hypothetical and for illustrative purposes only.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocol outlined herein provides a robust method for generating a library of derivatives for biological screening. The provided hypothetical data and the context of key signaling pathways should guide researchers in the design and evaluation of new potential therapeutic agents targeting critical pathways in diseases such as cancer. Further optimization of the synthesized compounds based on SAR studies could lead to the discovery of potent and selective kinase inhibitors with therapeutic potential.
Application Notes and Protocols for the Formylation of 2-Methoxy-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the formylation of 2-methoxy-5-fluoropyridine, a key synthetic transformation for the introduction of a formyl group onto the pyridine ring. This functional group serves as a versatile handle for further elaboration in the synthesis of complex molecules, particularly in the development of pharmaceutical agents. The presented protocol is based on the directed ortho-metalation strategy, which offers high regioselectivity.
Introduction
The formylation of pyridines is a fundamental reaction in organic synthesis. For 2-methoxy-5-fluoropyridine, the methoxy group at the 2-position can direct the regioselective introduction of a formyl group. Two primary methods are generally considered for this transformation: the Vilsmeier-Haack reaction and directed ortho-metalation (DoM).
-
Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution. While effective for many electron-rich heterocycles, the regioselectivity on a disubstituted pyridine can be difficult to predict and may lead to a mixture of isomers.[1][2]
-
Directed ortho-Metalation (DoM): This strategy utilizes the coordinating ability of the methoxy group to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent C-3 position.[3] The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as DMF.[4] This method generally provides a high degree of regioselectivity. For pyridine substrates, hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred over alkyllithiums (e.g., n-BuLi) to prevent nucleophilic addition to the pyridine ring.[5][6]
This protocol will focus on the directed ortho-metalation approach, as it is anticipated to provide a single, well-defined product, 2-methoxy-5-fluoropyridine-3-carbaldehyde.
Predicted Product and Data Summary
The directed ortho-metalation of 2-methoxy-5-fluoropyridine is expected to yield the C-3 formylated product due to the strong directing effect of the C-2 methoxy group.
| Product Name | 2-Methoxy-5-fluoropyridine-3-carbaldehyde |
| Structure | (Chemical structure image of 2-methoxy-5-fluoropyridine-3-carbaldehyde) |
| Molecular Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate). |
| Expected Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.3 (s, 1H, CHO), ~8.1 (d, 1H), ~7.6 (dd, 1H), ~4.1 (s, 3H, OCH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~188 (CHO), ~160 (C-O), ~145, ~138, ~125, ~115, ~55 (OCH₃) ppm. |
| IR (KBr) | ~1690 cm⁻¹ (C=O stretch of aldehyde). |
| Mass Spectrometry (EI) | m/z (%) = 155 (M⁺). |
| Expected Yield | 60-80% (based on similar transformations). |
Table 1: Summary of predicted data for the product of the directed ortho-metalation of 2-methoxy-5-fluoropyridine.
Experimental Protocol: Directed ortho-Metalation for the Synthesis of 2-Methoxy-5-fluoropyridine-3-carbaldehyde
This protocol is adapted from established procedures for the ortho-formylation of substituted methoxypyridines.[7][8]
Materials:
-
2-Methoxy-5-fluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA):
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.2 equivalents) via syringe.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe.
-
Stir the solution at -78 °C for 30 minutes to generate LDA.
-
-
Lithiation of 2-Methoxy-5-fluoropyridine:
-
In a separate oven-dried flask under an inert atmosphere, dissolve 2-methoxy-5-fluoropyridine (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the prepared LDA solution from step 1 into the solution of 2-methoxy-5-fluoropyridine via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Formylation:
-
While the lithiation is proceeding, ensure the N,N-dimethylformamide (DMF) is anhydrous.
-
After 1 hour of stirring at -78 °C, add anhydrous DMF (2.0-3.0 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 1-2 hours.
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, eluting with a mixture of hexanes and ethyl acetate to afford the pure 2-methoxy-5-fluoropyridine-3-carbaldehyde.
-
Safety Precautions:
-
Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
The quenching of the reaction is exothermic and should be done slowly and at low temperature.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of 2-methoxy-5-fluoropyridine-3-carbaldehyde.
Experimental Workflow
Caption: Experimental workflow for the formylation of 2-methoxy-5-fluoropyridine.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. arkat-usa.org [arkat-usa.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-2-methoxynicotinaldehyde for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of 5-Fluoro-2-methoxynicotinaldehyde, a key building block in the development of novel therapeutics. The described synthetic strategy is designed for scalability to meet the demands of preclinical studies. This document includes a summary of quantitative data, detailed experimental procedures, and visualizations to aid in the successful execution of the synthesis.
Introduction
This compound is a crucial intermediate in medicinal chemistry due to the unique properties conferred by the fluorine and methoxy substituents on the pyridine ring. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methoxy group can influence solubility and receptor interactions. The aldehyde functionality serves as a versatile handle for further chemical modifications, making this compound a valuable starting material for the synthesis of a diverse range of bioactive molecules. The ability to produce this intermediate on a large scale is paramount for advancing drug discovery programs from lead optimization to preclinical evaluation.
This protocol outlines a robust and scalable two-step synthesis of this compound, commencing with the synthesis of the precursor 5-Fluoro-2-methoxynicotinic acid, followed by its reduction to the target aldehyde.
Synthetic Strategy Overview
The proposed large-scale synthesis of this compound is a two-step process. The first step involves the synthesis of 5-Fluoro-2-methoxynicotinic acid from commercially available 2-chloro-5-fluoronicotinic acid. The second key step is the selective reduction of the synthesized nicotinic acid to the corresponding aldehyde.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-methoxynicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Fluoro-2-methoxynicotinaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common and effective synthetic routes start from commercially available 5-fluoro-2-methoxypyridine. The two primary methods for introducing the aldehyde group at the 3-position are:
-
Vilsmeier-Haack Reaction: This involves the formylation of the electron-rich pyridine ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Ortho-lithiation followed by Formylation: This method involves the deprotonation at the 3-position of the pyridine ring using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with a formylating agent like DMF.
-
Oxidation of the corresponding alcohol: A two-step approach where (5-fluoro-2-methoxypyridin-3-yl)methanol is first synthesized and then oxidized to the desired aldehyde using a mild oxidizing agent.
Q2: I am observing a low yield in my synthesis. What are the general areas I should investigate?
A2: Low yields in the synthesis of this compound can often be attributed to several factors. Key areas to scrutinize include:
-
Purity of Starting Materials: Ensure that the 5-fluoro-2-methoxypyridine is of high purity and free from moisture and other contaminants.
-
Reaction Conditions: Suboptimal temperature, reaction time, or reagent stoichiometry can significantly impact the yield.
-
Moisture and Air Sensitivity: Organolithium reagents used in the ortho-lithiation route are highly sensitive to moisture and air. Strict anhydrous and inert conditions are crucial.
-
Work-up and Purification: Product loss can occur during the work-up and purification steps. Optimize extraction and chromatography procedures to minimize such losses.
Q3: What are the likely impurities I might encounter, and how can I minimize them?
A3: Potential impurities can vary depending on the synthetic route:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 5-fluoro-2-methoxypyridine in the final product.
-
Isomeric Products: While the electronic properties of the starting material favor formylation at the 3-position, small amounts of other isomers might form.
-
Byproducts from Side Reactions: In the Vilsmeier-Haack reaction, over-reaction or decomposition of the Vilsmeier reagent can lead to byproducts. In the lithiation route, side reactions can occur if the temperature is not carefully controlled.
-
Oxidation Product: The aldehyde product can be susceptible to oxidation to the corresponding carboxylic acid (5-fluoro-2-methoxynicotinic acid) if not handled properly during work-up and storage.
To minimize impurities, ensure precise control over reaction conditions, use high-purity reagents, and handle the final product under an inert atmosphere.
Troubleshooting Guides
Scenario 1: Low or No Product Formation in Vilsmeier-Haack Reaction
| Potential Cause | Suggested Solution |
| Insufficient Activation of Pyridine Ring | The pyridine ring may not be electron-rich enough for the Vilsmeier reagent, which is a relatively weak electrophile. Ensure the purity of the 5-fluoro-2-methoxypyridine. |
| Incorrect Reagent Stoichiometry | An incorrect ratio of POCl₃ to DMF can lead to incomplete formation of the Vilsmeier reagent or side reactions. The optimal ratio often needs to be determined empirically, but a common starting point is a slight excess of POCl₃. |
| Reaction Temperature Too Low | The reaction may require a specific activation temperature to proceed. If the reaction is sluggish, a moderate increase in temperature (e.g., to 80°C) may be necessary. However, excessive heat can lead to decomposition. |
| Decomposition of Vilsmeier Reagent | The Vilsmeier reagent should be prepared in situ at a low temperature (e.g., 0°C) before the addition of the pyridine substrate. |
Scenario 2: Low Yield in Ortho-lithiation and Formylation
| Potential Cause | Suggested Solution |
| Presence of Moisture or Oxygen | Organolithium reagents are extremely reactive towards water and oxygen. All glassware must be flame-dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents and reagents must be rigorously dried. |
| Incorrect Lithiation Temperature | Lithiation is typically performed at low temperatures (e.g., -78°C) to prevent side reactions. Allowing the temperature to rise prematurely can lead to decomposition of the organolithium intermediate. |
| Inefficient Quenching with DMF | The addition of DMF should be done at low temperature. A rapid or uncontrolled addition can lead to side reactions. Ensure the DMF is anhydrous. |
| Degradation of n-BuLi | The titer of the n-butyllithium solution should be determined prior to use to ensure accurate stoichiometry. |
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol provides a general procedure for the formylation of 5-fluoro-2-methoxypyridine.
Materials:
-
5-Fluoro-2-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (6 equivalents) dropwise to the DMF with stirring. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add anhydrous DCE. In a separate flask, dissolve 5-fluoro-2-methoxypyridine (1 equivalent) in a minimal amount of anhydrous DCE. Add the substrate solution to the stirring Vilsmeier reagent mixture.
-
Reaction Progression: Heat the reaction mixture to a temperature between 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir for 30 minutes. Extract the product with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Table 1: Example of Reaction Condition Optimization for a Vilsmeier-Haack Reaction on a Pyridine Derivative
| Entry | Solvent | Temperature (°C) | DMF:POCl₃ Ratio | Yield (%) | Outcome |
| 1 | DCE | 80 | 1:3 | ~40 | Moderate yield |
| 2 | DCE | 80 | 1:5 | - | Starting material decomposed |
| 3 | DCE | 80 | 1:1 | ~45 | Improved yield |
| 4 | DCE | 80 | 5:6 | >50 | Optimal Yield |
| 5 | Benzene | 80 | 5:6 | - | Starting material decomposed |
| 6 | DCE | 60 | 5:6 | - | Reaction did not proceed |
Note: This data is adapted from a study on a different pyridine derivative and serves as an illustrative example of how reaction parameters can be optimized.
Protocol 2: Synthesis via Ortho-lithiation and Formylation
This protocol describes a general procedure for the synthesis of this compound via ortho-lithiation.
Materials:
-
5-Fluoro-2-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF. Cool the flask to -78°C using a dry ice/acetone bath.
-
Lithiation: Add 5-fluoro-2-methoxypyridine (1 equivalent) to the cooled THF. To this solution, add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above -70°C. Stir the mixture at -78°C for 1 hour.
-
Formylation: Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78°C. Stir for an additional 1-2 hours at this temperature.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78°C. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Technical Support Center: Purification of 5-Fluoro-2-methoxynicotinaldehyde by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Fluoro-2-methoxynicotinaldehyde using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase for the purification of polar organic compounds like this compound. However, given that aldehydes can sometimes be sensitive to the acidic nature of silica, alternative stationary phases such as neutral or basic alumina can be considered if product degradation is observed.[1]
Q2: How do I select an appropriate solvent system (mobile phase)?
A2: The selection of a suitable mobile phase is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio can be determined by running preliminary thin-layer chromatography (TLC) experiments with the crude product. Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column.
Q3: My compound is not dissolving in the mobile phase. What should I do?
A3: If your compound has poor solubility in the chosen eluent, you can dissolve it in a minimal amount of a stronger, more polar solvent (e.g., dichloromethane or acetone) before loading it onto the column. However, use the smallest volume possible to avoid compromising the separation. Alternatively, a "dry loading" technique is highly recommended.
Q4: What is "dry loading" and when should I use it?
A4: Dry loading involves adsorbing the crude product onto a small amount of silica gel or an inert support like Celite®. The solvent is then removed under reduced pressure to yield a free-flowing powder, which is then carefully added to the top of the packed column. This technique is particularly useful for samples that have poor solubility in the starting eluent or when a highly concentrated starting band is desired for better separation.
Q5: How can I monitor the progress of the purification?
A5: The elution of compounds from the column is monitored by collecting fractions and analyzing them by thin-layer chromatography (TLC). Spot each fraction onto a TLC plate, develop it in the appropriate mobile phase, and visualize the spots under UV light. Fractions containing the pure product (showing a single spot at the correct Rf value) should be combined.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Incorrect mobile phase polarity.- Column overloading.- Flow rate is too fast or too slow. | - Optimize the mobile phase using TLC. A shallower solvent gradient may be necessary.- Reduce the amount of crude material loaded onto the column.- Adjust the flow rate to allow for proper equilibration between the stationary and mobile phases. |
| Product is Degrading on the Column | - The aldehyde group is sensitive to the acidic nature of silica gel. | - Neutralize the silica gel by preparing a slurry with the mobile phase containing a small amount of triethylamine (e.g., 0.1-1%).- Consider using a less acidic stationary phase like neutral alumina.[1] |
| Product is Tailing (Streaking) in Fractions | - The compound is interacting too strongly with the stationary phase.- The sample is too concentrated when loaded. | - Add a small amount of a more polar solvent (e.g., methanol) to the eluent.- Ensure the sample is loaded in as narrow a band as possible. Dry loading can help. |
| Product Elutes Too Quickly (in the Solvent Front) | - The mobile phase is too polar. | - Start with a less polar solvent system. |
| Product is Not Eluting from the Column | - The mobile phase is not polar enough.- The compound may have decomposed on the column. | - Gradually increase the polarity of the mobile phase. A step gradient to a more polar solvent system may be required.- If decomposition is suspected, test the stability of the compound on a small amount of silica gel before performing chromatography. |
| Discoloration of the Final Product | - Presence of colored impurities.- Oxidation of the product. | - If the impurities are polar, they may be retained on the column by using a less polar eluent.- Work under an inert atmosphere (e.g., nitrogen or argon) and use fresh, high-purity solvents to minimize oxidation.[1] |
Experimental Protocols
The following is a representative protocol for the purification of a substituted nicotinaldehyde by column chromatography, based on procedures for analogous compounds.
1. Preparation of the Column:
-
A glass column is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom of the column, followed by a thin layer of sand.
-
The column is filled with a slurry of silica gel in the initial, least polar mobile phase.
-
The column is allowed to pack under gravity, and the solvent is drained until it is level with the top of the silica gel.
2. Sample Loading (Dry Loading Method):
-
The crude this compound is dissolved in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Celite® or silica gel (approximately 2-3 times the weight of the crude product) is added to the solution.
-
The solvent is removed by rotary evaporation until a dry, free-flowing powder is obtained.
-
This powder is then carefully added to the top of the packed column.
-
A thin layer of sand is added on top of the sample to prevent disturbance during the addition of the eluent.
3. Elution and Fraction Collection:
-
The mobile phase is carefully added to the top of the column.
-
The elution is started by opening the stopcock. A gentle positive pressure of air or nitrogen can be applied to achieve a steady flow rate.
-
Fractions are collected in test tubes or other suitable containers.
-
The polarity of the mobile phase is gradually increased (gradient elution) to elute the compounds of interest.
4. Analysis and Product Isolation:
-
Each fraction is analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure this compound are combined.
-
The solvent is removed from the combined fractions using a rotary evaporator to yield the purified product.
Quantitative Data
The following tables provide examples of quantitative data for column chromatography of compounds with similar structures to this compound.
Table 1: Example Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (Geduran Si 60, 0.040-0.063 mm) |
| Column Dimensions | 2-inch diameter |
| Amount of Silica Gel | 165 g |
| Sample Loading | Dry loaded onto Celite® |
Table 2: Example Solvent Gradient for Elution [2]
| Step | Solvent System (Hexanes:Ethyl Acetate) | Volume |
| 1 | 100% Hexane | 500 mL |
| 2 | 4:1 | 750 mL |
| 3 | 3:2 | 500 mL |
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 5-Fluoro-2-methoxynicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Fluoro-2-methoxynicotinaldehyde, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Oxidation of (5-Fluoro-2-methoxypyridin-3-yl)methanol: This route utilizes an oxidizing agent, most commonly manganese dioxide (MnO₂), to convert the primary alcohol to the desired aldehyde.
-
Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-fluoronicotinaldehyde: This method involves the displacement of the chlorine atom with a methoxy group using a methoxide source, such as sodium methoxide.
Q2: What are the primary byproducts I should be aware of for each synthetic route?
A2: The common byproducts are specific to the chosen synthetic pathway:
-
For the oxidation route:
-
5-fluoro-2-methoxynicotinic acid: This results from the over-oxidation of the aldehyde.
-
Unreacted (5-Fluoro-2-methoxypyridin-3-yl)methanol: This is due to incomplete oxidation.
-
-
For the nucleophilic aromatic substitution route:
-
Unreacted 2-chloro-5-fluoronicotinaldehyde: This is the primary impurity if the reaction does not go to completion.
-
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and a pure sample of the product (if available), you can visualize the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, away from light and moisture. It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Route 1: Oxidation of (5-Fluoro-2-methoxypyridin-3-yl)methanol
Problem 1: Low yield of the desired aldehyde and presence of unreacted starting material.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of MnO₂ | Increase the molar equivalents of MnO₂. A significant excess (5-10 equivalents) is often required for complete conversion. |
| Low reactivity of MnO₂ | Use freshly activated or a highly active grade of MnO₂. The activity can vary significantly between suppliers and batches. |
| Short reaction time | Extend the reaction time and monitor the progress by TLC until the starting material is consumed. |
| Inappropriate solvent | While various solvents can be used, chlorinated solvents like dichloromethane or chloroform are often effective. Ensure the solvent is anhydrous. |
Problem 2: Significant formation of 5-fluoro-2-methoxynicotinic acid (over-oxidation).
| Possible Cause | Troubleshooting Step |
| Excessively long reaction time | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to minimize over-oxidation. |
| Highly reactive MnO₂ | If over-oxidation is a persistent issue, consider using a less reactive grade of MnO₂ or decreasing the reaction temperature. |
Route 2: Nucleophilic Aromatic Substitution of 2-chloro-5-fluoronicotinaldehyde
Problem 1: Incomplete conversion and presence of starting material.
| Possible Cause | Troubleshooting Step |
| Insufficient sodium methoxide | Ensure at least a stoichiometric amount of sodium methoxide is used. A slight excess (e.g., 1.1-1.2 equivalents) may improve conversion. |
| Low reaction temperature | Gently heating the reaction mixture may be necessary to drive the reaction to completion. Monitor the reaction by TLC to avoid decomposition. |
| Presence of moisture | The reaction should be carried out under anhydrous conditions as water can consume the methoxide and hinder the reaction. Use dry solvents and glassware. |
Summary of Potential Byproducts and their Characteristics
| Byproduct | Parent Route | Reason for Formation | Typical Analytical Observation (vs. Product) | Removal Strategy |
| 5-fluoro-2-methoxynicotinic acid | Oxidation | Over-oxidation | More polar on TLC; different chemical shifts in ¹H and ¹³C NMR. | Column chromatography; acidic/basic extraction. |
| (5-Fluoro-2-methoxypyridin-3-yl)methanol | Oxidation | Incomplete reaction | More polar on TLC; presence of a benzylic CH₂ peak in ¹H NMR. | Column chromatography. |
| 2-chloro-5-fluoronicotinaldehyde | Nucleophilic Substitution | Incomplete reaction | Less polar on TLC; distinct aromatic proton signals in ¹H NMR. | Column chromatography. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Oxidation
General Procedure:
-
To a solution of (5-fluoro-2-methoxypyridin-3-yl)methanol in a suitable solvent (e.g., ethyl acetate or dichloromethane), add activated manganese dioxide (5-10 molar equivalents).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Key Experiment 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
General Procedure:
-
To a solution of 2-chloro-5-fluoronicotinaldehyde in an anhydrous solvent (e.g., methanol or THF), add sodium methoxide (1.0-1.2 molar equivalents) at room temperature.
-
Stir the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Common byproducts in the synthesis of this compound.
Caption: A general troubleshooting workflow for synthesis and purification.
Technical Support Center: Optimization of Reaction Temperature for 5-Fluoro-2-methoxynicotinaldehyde Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction temperature in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving 5-Fluoro-2-methoxynicotinaldehyde. This resource is intended for researchers, scientists, and professionals in drug development.
Suzuki-Miyaura Coupling: Troubleshooting & FAQs
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reaction of this compound with various boronic acids or esters is a key transformation, but temperature optimization is critical for success.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for a Suzuki-Miyaura coupling with this compound?
A1: A good starting point for temperature optimization is between 80 °C and 100 °C. Many Suzuki-Miyaura reactions with similar heterocyclic halides proceed efficiently within this range. It is advisable to start at the lower end of this range and increase the temperature if the reaction is sluggish.
Q2: How does temperature affect the yield and purity of my coupled product?
A2: Temperature has a significant impact on both reaction rate and the formation of byproducts.
-
Low Temperatures (e.g., < 70 °C): May result in slow or incomplete conversion, leading to low yields and recovery of unreacted starting material.
-
Optimal Temperatures (typically 80-100 °C): Generally provide a good balance between reaction rate and product purity, leading to higher yields.
-
High Temperatures (e.g., > 110 °C): Can accelerate the reaction but may also lead to catalyst decomposition (formation of palladium black), and increased side reactions such as protodeboronation of the boronic acid, resulting in reduced yield and more complex purification.[1]
Q3: I am observing significant protodeboronation of my boronic acid. How can I mitigate this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen, can be exacerbated by high temperatures and the presence of water. To minimize this side reaction:
-
Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Use a less aqueous solvent system: While some water is often necessary, excessive amounts can promote this side reaction.
-
Use a milder base: Strong bases can accelerate protodeboronation. Consider switching from a strong base like NaOH to a milder one like K₂CO₃ or K₃PO₄.
-
Use a boronic acid pinacol ester: These are often more stable towards protodeboronation than the corresponding free boronic acids.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Reaction temperature is too low. | Gradually increase the temperature in 10 °C increments (e.g., from 80 °C to 90 °C, then 100 °C). |
| Inactive catalyst system. | Ensure the palladium precursor and ligand are appropriate for the coupling. For electron-rich pyridines, bulky, electron-rich phosphine ligands are often effective. | |
| Reaction Stalls | Catalyst decomposition at the current temperature. | Lower the reaction temperature. Consider a more stable palladium precatalyst or a ligand that better stabilizes the active catalytic species. |
| Reagent insolubility at the reaction temperature. | Try a different solvent system that offers better solubility for all components at the desired temperature. | |
| Formation of Black Precipitate (Palladium Black) | Reaction temperature is too high, causing catalyst agglomeration. | Reduce the reaction temperature. Ensure rigorous exclusion of oxygen, as its presence can contribute to catalyst decomposition. |
| Significant Homocoupling of Boronic Acid | The catalyst system may favor this side reaction at the current temperature. | Moderate increases in temperature can sometimes favor the desired cross-coupling over homocoupling. Alternatively, changing the ligand might be necessary. |
Data Presentation: Temperature Optimization for Suzuki-Miyaura Coupling
The following table summarizes representative data for the effect of temperature on the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
| 1 | 70 | 12 | 35 | Incomplete conversion, starting material recovered. |
| 2 | 80 | 8 | 75 | Good conversion, clean reaction profile. |
| 3 | 90 | 6 | 92 | Optimal yield and reaction time. |
| 4 | 100 | 4 | 88 | Faster reaction, slight increase in impurities. |
| 5 | 110 | 4 | 75 | Noticeable catalyst decomposition (palladium black) and formation of protodeboronation byproduct.[1] |
Buchwald-Hartwig Amination: Troubleshooting & FAQs
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. Optimizing the temperature is crucial for the successful coupling of this compound with various amines.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting temperature for the Buchwald-Hartwig amination of this compound?
A1: A common starting point for Buchwald-Hartwig aminations is around 100 °C.[2] For challenging substrates or less reactive amines, temperatures up to 110 °C or even 120 °C might be necessary.[3]
Q2: My reaction is slow and gives a low yield. Should I increase the temperature?
A2: Yes, increasing the temperature is a common strategy to improve the rate and yield of a sluggish Buchwald-Hartwig reaction. However, be mindful that excessively high temperatures can lead to side reactions. It is recommended to increase the temperature incrementally and monitor the reaction progress closely.
Q3: What are common side reactions at elevated temperatures in a Buchwald-Hartwig amination?
A3: At higher temperatures, you may observe:
-
Hydrodehalogenation: The fluoro substituent is replaced by a hydrogen atom.
-
Aldehyde-related side reactions: The aldehyde functionality might react with the amine under the reaction conditions. If this is a significant issue, protection of the aldehyde group as an acetal may be necessary.
-
Catalyst decomposition: Similar to Suzuki couplings, high temperatures can lead to the formation of inactive palladium black.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Insufficient temperature to overcome the activation energy. | Increase the reaction temperature in 10 °C increments. Consider using a more active catalyst system (e.g., a more electron-rich and bulky ligand). |
| Inappropriate base for the reaction temperature. | Ensure the base is stable and effective at the chosen temperature. Stronger, non-nucleophilic bases like NaOtBu or K₃PO₄ are common. | |
| Side Product Formation | Reaction temperature is too high. | Lower the reaction temperature to see if the formation of side products is reduced. |
| The aldehyde group is reacting. | Consider protecting the aldehyde as an acetal before performing the amination. | |
| Inconsistent Results | Poor temperature control. | Use a reliable heating system (e.g., an oil bath with a temperature controller) to ensure a stable reaction temperature. |
Data Presentation: Temperature Optimization for Buchwald-Hartwig Amination
The following table provides representative data for the effect of temperature on the Buchwald-Hartwig amination of this compound with a generic aniline.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
| 1 | 80 | 24 | 25 | Very slow reaction, low conversion. |
| 2 | 90 | 18 | 60 | Moderate conversion. |
| 3 | 100 | 12 | 85 | Good yield and clean reaction.[4] |
| 4 | 110 | 8 | 82 | Faster reaction, but a slight increase in hydrodehalogenation byproduct observed.[5] |
| 5 | 120 | 8 | 70 | Increased side product formation and some catalyst decomposition. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Heating: Seal the tube, remove it from the glovebox, and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for temperature optimization.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
solvent effects on the reactivity of 5-Fluoro-2-methoxynicotinaldehyde
Disclaimer: Direct experimental data on the solvent effects on the reactivity of 5-Fluoro-2-methoxynicotinaldehyde is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established chemical principles and data from structurally analogous compounds, such as other substituted fluoro-benzaldehydes and pyridines. This information is intended to serve as a directional guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how do solvents influence their reactivity?
A1: this compound has three main sites susceptible to reaction: the aldehyde group, the pyridine ring activated by the fluorine atom, and the methoxy group.
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack. Protic solvents (e.g., methanol, ethanol) can form hydrogen bonds with the aldehyde oxygen, potentially reducing its electrophilicity. Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for reactions where a nucleophile attacks the aldehyde carbon as they do not shield the aldehyde group in the same manner.
-
Pyridine Ring (Nucleophilic Aromatic Substitution - SNAr): The electron-withdrawing fluorine atom activates the C5 position of the pyridine ring for nucleophilic aromatic substitution (SNAr). Polar aprotic solvents are often ideal for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) that forms during the reaction. In some cases, the choice of solvent can be critical to prevent unwanted side reactions. For instance, in related chalcone syntheses, using methanol as a solvent with a strong base led to a competing SNAr reaction where the fluorine was substituted by a methoxy group. Changing the solvent to THF prevented this side reaction.[1]
-
Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, HI). The choice of solvent here is less about direct reactivity and more about ensuring the stability of the starting material and compatibility with the strong acid.
Q2: How does solvent choice affect the nucleophilicity of reagents used in reactions with this compound?
A2: The choice of solvent significantly impacts the strength of nucleophiles.
-
Protic Solvents (e.g., water, alcohols): These solvents can form hydrogen bonds with nucleophiles, creating a solvent shell that sterically hinders them and reduces their nucleophilicity.[2]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are generally better at promoting reactions involving nucleophiles as they do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[2]
-
Nonpolar Aprotic Solvents (e.g., toluene, hexane): These may be suitable for certain reactions, but the solubility of this compound and other polar reagents can be a limiting factor.
Troubleshooting Guides
Issue 1: Low yield in a condensation reaction (e.g., Knoevenagel, Claisen-Schmidt).
| Possible Cause | Troubleshooting Suggestion |
| Sub-optimal Solvent Choice | If using a protic solvent like methanol, consider switching to an aprotic polar solvent such as THF or DMF to enhance the reactivity of your nucleophile (e.g., the enolate). In a related Claisen-Schmidt condensation, THF was found to be a more suitable solvent than methanol to avoid side reactions.[1] |
| Incorrect Base/Solvent Combination | The combination of a strong base (like KOH) in a nucleophilic solvent (like methanol) can lead to side reactions, such as the substitution of the fluorine atom.[1] Consider using a non-nucleophilic base or a non-nucleophilic solvent. |
| Poor Solubility | Ensure all reactants are fully dissolved at the reaction temperature. If solubility is an issue in a nonpolar solvent, try a more polar aprotic solvent like acetonitrile or DMF. |
Issue 2: An unexpected side product is observed, potentially from a Nucleophilic Aromatic Substitution (SNAr) reaction.
| Possible Cause | Troubleshooting Suggestion |
| Solvent Acting as a Nucleophile | In the presence of a base, alcoholic solvents (e.g., methanol, ethanol) can become potent nucleophiles, leading to the substitution of the fluorine atom. In a study on fluorinated benzaldehydes, a methoxy-substituted product was formed when methanol was used as the solvent in a base-catalyzed reaction.[1] |
| Solution | Switch to a non-nucleophilic solvent. Tetrahydrofuran (THF) was shown to be an effective alternative to prevent this SNAr side reaction in a similar system.[1] |
Solvent Effects on a Related Reaction: Chalcone Synthesis
The following table summarizes the effect of the solvent on the yield of a Claisen-Schmidt condensation reaction between 2,4,5-trifluorobenzaldehyde and 2′,4′,6′-trimethoxyacetophenone, which can serve as an analogue for predicting the behavior of this compound.
| Solvent | Base | Reaction Type | Yield (%) | Reference |
| Methanol (MeOH) | KOH | Claisen-Schmidt Condensation & SNAr | Lower condensation yield | [1] |
| Tetrahydrofuran (THF) | KOH | Claisen-Schmidt Condensation | 74% | [1] |
This data illustrates that for a related fluorinated aldehyde, the choice of solvent was critical in determining the reaction outcome. THF favored the desired condensation, while MeOH led to a competing nucleophilic aromatic substitution.
Generalized Experimental Protocol for Solvent Screening
This protocol provides a general workflow for optimizing the solvent for a reaction involving this compound, for instance, in a reaction with a generic nucleophile "Nu-".
-
Small-Scale Reactions: Set up a series of small-scale parallel reactions in different solvents.
-
Solvent Selection: Choose a range of solvents with varying properties:
-
Protic: Ethanol, Methanol
-
Aprotic Polar: DMF, DMSO, Acetonitrile, THF
-
Aprotic Nonpolar: Toluene, Dichloromethane
-
-
-
Reaction Setup:
-
In separate vials, add this compound (1 eq).
-
Add the nucleophile (e.g., 1.1 eq) and any necessary catalyst or base.
-
Add the chosen solvent to each vial to achieve the same concentration.
-
-
Reaction Monitoring: Stir all reactions at the desired temperature and monitor their progress over time using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Analysis: After a set time, or once the reaction in the most promising solvent appears complete, quench the reactions. Analyze the crude reaction mixtures to determine the conversion of starting material and the yield of the desired product versus any side products.
-
Optimization: Based on the results, select the best-performing solvent for a larger-scale reaction. Further optimization of concentration and temperature may be necessary.
Diagrams
Caption: Workflow for solvent screening and optimization.
Caption: Logical map of solvent influence on reaction pathways.
References
Technical Support Center: Wittig Reactions with Electron-Deficient Aldehydes
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting Wittig reactions involving electron-deficient aldehydes. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with an electron-deficient aldehyde is giving a low yield. What are the common causes and how can I improve it?
Low yields in Wittig reactions with electron-deficient aldehydes can stem from several factors. These aldehydes are more electrophilic and can be prone to side reactions. Here are the primary causes and troubleshooting steps:
-
Side Reactions: Electron-deficient aldehydes are more susceptible to side reactions such as Cannizzaro-type reactions or aldol condensations, especially under strongly basic conditions.
-
Ylide Decomposition: While stabilized ylides are generally more robust than their non-stabilized counterparts, they can still decompose over time, especially in the presence of moisture or oxygen.
-
Solution: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. Prepare the ylide in situ and use it immediately.
-
-
Poor Solubility: The phosphonium salt or the aldehyde may have poor solubility in the reaction solvent, leading to a sluggish reaction.
-
Steric Hindrance: While less of an issue with aldehydes compared to ketones, significant steric bulk on either the ylide or the aldehyde can impede the reaction.
-
Solution: If sterically hindered substrates are necessary, you may need to increase the reaction time and temperature.
-
Q2: I am observing poor or unexpected E/Z selectivity. How can I control the stereochemical outcome?
The stereoselectivity of the Wittig reaction is primarily dictated by the stability of the ylide.
-
For Stabilized Ylides: Reactions with stabilized ylides (e.g., those containing an ester or ketone group) are under thermodynamic control and predominantly yield the more stable (E)-alkene .[1][5]
-
To Improve (E)-Selectivity:
-
Reaction Conditions: Higher temperatures can favor the thermodynamic product.[4]
-
Solvent Choice: The polarity of the solvent can influence the transition state energies. Experimenting with different solvents may improve selectivity.
-
Avoid Lithium Salts: The presence of lithium salts can sometimes decrease (E)-selectivity by stabilizing the betaine intermediate, preventing equilibration.[1]
-
-
-
For Non-Stabilized Ylides: These reactions are typically under kinetic control and favor the (Z)-alkene .[1]
-
Influence of Aldehyde Structure: The electronic nature of substituents on aromatic aldehydes can also influence the E/Z ratio.[2]
If high (Z)-selectivity is required with a stabilized ylide, the Wittig reaction may not be the ideal choice. In such cases, consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction, which can be tuned to favor the (Z)-alkene under specific conditions (e.g., Still-Gennari modification).[5]
Q3: I am having trouble with the purification of my product. The triphenylphosphine oxide byproduct is difficult to remove.
Triphenylphosphine oxide (Ph₃P=O) is a common and often troublesome byproduct of the Wittig reaction due to its polarity and tendency to co-elute with the desired product.
-
Chromatography: Careful selection of the mobile phase for column chromatography is crucial. A non-polar solvent system, such as a hexane/ethyl acetate gradient, can often effectively separate the less polar alkene product from the more polar Ph₃P=O.
-
Crystallization: If your product is a solid, recrystallization can be an effective purification method. Ph₃P=O is often soluble in a variety of solvents, so choosing a solvent system where your product has lower solubility at colder temperatures can lead to its selective crystallization.
-
Alternative Workup: In some cases, precipitating the Ph₃P=O from a non-polar solvent like hexanes or diethyl ether prior to chromatography can remove the bulk of the byproduct.
Data Presentation: Wittig Reaction of Various Aldehydes
The following table summarizes typical yields and E/Z selectivity for the Wittig reaction between various aldehydes and a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, under aqueous conditions. This data highlights how the electronic nature of the aldehyde can influence the reaction outcome.
| Aldehyde | Electron-Donating/Withdrawing Nature | % Yield | E:Z Ratio |
| Benzaldehyde | Neutral | 87 | 95.5:4.5 |
| p-Anisaldehyde | Electron-Donating | 90.5 | 93.1:6.9 |
| p-Nitrobenzaldehyde | Strongly Electron-Withdrawing | 87 | 99.8:0.2 |
| 2-Thiophenecarboxaldehyde | Heteroaromatic | 86.1 | 58.8:41.2 |
Data adapted from a one-pot aqueous Wittig reaction protocol.[6]
Experimental Protocols
Key Experiment: Synthesis of Ethyl (E)-4-nitrocinnamate
This protocol details a one-pot Wittig reaction in an aqueous medium, which is a greener and often more efficient method for reacting electron-deficient aldehydes with stabilized ylides.[2][3]
Materials:
-
4-Nitrobenzaldehyde
-
Triphenylphosphine (Ph₃P)
-
Ethyl bromoacetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv), triphenylphosphine (1.2 mmol, 1.2 equiv), and ethyl bromoacetate (1.1 mmol, 1.1 equiv).
-
Add 10 mL of a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure ethyl (E)-4-nitrocinnamate.
Visualizations
Caption: Troubleshooting workflow for Wittig reactions.
Caption: Mechanism of the Wittig reaction.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. sciepub.com [sciepub.com]
Technical Support Center: 5-Fluoro-2-methoxynicotinaldehyde Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 5-Fluoro-2-methoxynicotinaldehyde synthesis.
Troubleshooting Guides
Scaling up the synthesis of this compound from laboratory to pilot or production scale can introduce unforeseen challenges. This guide addresses common issues, their potential causes, and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction: Insufficient reaction time, temperature, or mixing. | - Monitor reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time. - Ensure uniform heat distribution across the reactor to avoid cold spots. - Evaluate and optimize the agitator design and speed to ensure efficient mixing and mass transfer. |
| Side Reactions: Formation of byproducts due to localized high concentrations of reagents or temperature fluctuations. | - Implement controlled addition of reagents using a dosing pump to maintain optimal concentrations. - Improve heat removal with a more efficient cooling system, especially for exothermic steps. - Investigate alternative, more selective reagents or catalysts that are less prone to side reactions at larger scales. |
| Degradation of Product: The product may be sensitive to temperature, pH, or exposure to air. | - Conduct stability studies to understand the degradation profile of the product under various conditions. - Operate under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidation. - Control the pH of the reaction mixture and during workup to prevent acid or base-catalyzed degradation. |
Issue 2: Impurity Profile Differs from Lab Scale
| Potential Cause | Recommended Solution |
| Amplification of Minor Impurities: Minor impurities at the lab scale can become significant at a larger scale. | - Identify the structure of major impurities to understand their formation mechanism. - Adjust reaction parameters (e.g., temperature, stoichiometry) to minimize the formation of specific impurities. - Develop and validate a robust purification method (e.g., crystallization, chromatography) to effectively remove impurities at scale. |
| New Impurities Observed: Changes in reaction kinetics, mixing, or heat transfer can lead to the formation of new byproducts. | - Re-evaluate the reaction mechanism under the scaled-up conditions. - Utilize process analytical technology (PAT) to monitor the reaction in real-time and detect the formation of new species. - Perform a root cause analysis to identify the source of the new impurity and implement corrective actions. |
| Contamination from Equipment: Leachables from the reactor or transfer lines can introduce impurities. | - Ensure all equipment is made of compatible materials and is thoroughly cleaned and dried before use. - Perform extractables and leachables studies on all process equipment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges include maintaining consistent yield and purity, managing heat transfer in larger reactors, ensuring efficient mixing, and controlling the impurity profile. Issues that are insignificant at the lab scale, such as minor side reactions, can become major problems during scale-up.
Q2: How can I improve the thermal management of my reaction during scale-up?
A2: To improve thermal management, consider using a reactor with a higher surface area-to-volume ratio, employing a more efficient heat transfer fluid, and optimizing the jacket temperature control. For highly exothermic steps, controlled addition of reagents is crucial to manage the rate of heat generation.
Q3: What are the key considerations for choosing a suitable solvent for the scale-up process?
A3: When selecting a solvent for scale-up, consider its safety profile (toxicity, flammability), environmental impact, cost, and ease of recovery. The solvent should also provide good solubility for the reactants and be compatible with the reaction conditions and equipment. For Grignard reactions, anhydrous ethers like THF or 2-MeTHF are common, with 2-MeTHF being a greener alternative.
Q4: My Grignard reaction for the introduction of the methoxy group is sluggish at a larger scale. What could be the issue?
A4: Sluggish Grignard reactions at scale can be due to several factors:
-
Inadequate mixing: This can lead to poor mass transfer between the Grignard reagent and the substrate.
-
Moisture contamination: Grignard reagents are highly sensitive to moisture. Ensure all starting materials, solvents, and equipment are rigorously dried.
-
Poor initiation: The initiation of the Grignard reaction can be more challenging in a large reactor. Consider using a small amount of initiator (e.g., iodine, 1,2-dibromoethane) or seeding with a small amount of pre-formed Grignard reagent.
Q5: What purification methods are suitable for this compound at an industrial scale?
A5: While laboratory-scale purification might rely on silica gel chromatography, this is often not economically viable for large-scale production. At an industrial scale, methods such as crystallization, distillation, and extraction are preferred. Developing a robust crystallization process is often the most effective way to achieve high purity on a large scale.
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
This protocol describes a potential synthetic route and is for informational purposes. Actual conditions will need to be optimized.
Reaction: Conversion of 2-chloro-5-fluoronicotinaldehyde to this compound.
Materials:
-
2-chloro-5-fluoronicotinaldehyde
-
Sodium methoxide solution (e.g., 25 wt% in methanol)
-
Anhydrous methanol
-
Toluene
-
Water
-
Brine solution
Procedure:
-
Charge a clean, dry, and inerted reactor with 2-chloro-5-fluoronicotinaldehyde and anhydrous methanol.
-
Stir the mixture at room temperature to dissolve the starting material.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add the sodium methoxide solution to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Add toluene and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or crystallization to yield this compound.
Data Presentation
Table 1: Example of Scale-Up Data for this compound Synthesis
| Parameter | Lab Scale (1 L) | Pilot Scale (50 L) | Production Scale (500 L) |
| Starting Material (kg) | 0.1 | 5.0 | 50.0 |
| Yield (%) | 85 | 78 | 75 |
| Purity (HPLC, %) | >99 | 98.5 | 98.0 |
| Major Impurity (%) | 0.2 | 0.8 | 1.2 |
| Reaction Time (h) | 3 | 5 | 8 |
| Cycle Time (h) | 8 | 12 | 18 |
Note: The data in this table is representative and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scale-up challenges.
Technical Support Center: Removal of Unreacted Manganese Dioxide from Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of unreacted manganese dioxide (MnO2) from oxidation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you might face during the workup of oxidation reactions involving MnO2.
1. Why is it difficult to filter off the manganese dioxide after my reaction?
Manganese dioxide produced in or used during oxidation reactions is often a very fine, almost nanoparticle-sized powder.[1] This small particle size allows it to pass through standard filter paper, leading to a dark or brown filtrate and contamination of your product.
Troubleshooting:
-
Use a Filter Aid: The most common solution is to use a filter aid like Celite® (diatomaceous earth). A pad of Celite® provides a porous matrix that traps the fine MnO2 particles.[1]
-
Sintered Glass Funnel: Using a sintered glass funnel, either on its own or with a layer of Celite®, can be effective for retaining fine particles under vacuum.[1] However, these funnels can be difficult to clean.[1]
-
Ceramic Büchner Funnel: A ceramic Büchner funnel with filter paper and a layer of Celite® is a good alternative to sintered glass funnels and is easier to maintain.[1]
-
Double Layer of Filter Paper: In some cases, using two layers of folded filter paper can be a simple and effective solution for capturing finely divided MnO2.
2. My product yield is low after filtration. What could be the cause?
Low product yield after removing MnO2 by filtration can be due to the adsorption of your product onto the surface of the manganese dioxide particles. This is a common issue, especially with polar products.
Troubleshooting:
-
Thorough Washing of the Filter Cake: It is crucial to wash the filter cake thoroughly with a suitable solvent to recover the adsorbed product.[2]
-
Use a solvent in which your product is highly soluble.
-
Wash the filter cake multiple times with fresh solvent.
-
Polar solvents like ethyl acetate, acetonitrile, or acetone are often effective for washing the filter cake.[2]
-
-
Consider Chemical Quenching: If product loss due to adsorption is significant, chemical quenching may be a better alternative to filtration.
3. What is chemical quenching and when should I use it?
Chemical quenching involves adding a reducing agent to the reaction mixture to convert the insoluble manganese dioxide (Mn(IV)) into a water-soluble manganese(II) salt (e.g., MnSO4). This allows for easy removal through an aqueous wash.
When to Use Quenching:
-
When filtration is slow or ineffective due to very fine MnO2 particles.
-
When significant product is lost due to adsorption on the MnO2 surface.
-
For large-scale reactions where filtration can be time-consuming and difficult.
4. What are some common quenching agents and how do I use them?
-
Sodium Metabisulfite (Na2S2O5) or Sodium Bisulfite (NaHSO3): These are the most common quenching agents. They reduce MnO2 to the water-soluble Mn2+ ion.[1]
-
Procedure: After the oxidation is complete, add an aqueous solution of sodium metabisulfite or sodium bisulfite to the reaction mixture and stir until the brown/black solid disappears. The manganese salts can then be removed by a simple liquid-liquid extraction.[1]
-
-
Oxalic Acid: Oxalic acid can also be used to reduce and dissolve MnO2.[3] The reaction forms manganese(II) oxalate, which is soluble in acidic conditions.
-
Hydrogen Peroxide (H2O2): In an acidic medium, hydrogen peroxide can act as a reducing agent to dissolve MnO2.[4]
-
Ascorbic Acid (Vitamin C): This is a mild and effective reducing agent for quenching MnO2.
5. My oxidation reaction seems to stop before completion. Could this be related to the MnO2?
Yes, the activity of manganese dioxide can decrease during the reaction. This deactivation is often caused by the adsorption of water, which is a byproduct of the oxidation of alcohols, onto the surface of the MnO2.[2]
Troubleshooting:
-
Use Anhydrous Conditions: If your substrate and product are stable in the absence of water, using an anhydrous solvent and drying the MnO2 before use can improve reaction efficiency.[2] Activated MnO2 is often dried in an oven at 120 °C overnight.[2]
-
Add a Drying Agent: Adding activated molecular sieves to the reaction mixture can help to remove the water produced during the reaction and maintain the activity of the MnO2.[2]
Data Presentation: Comparison of MnO2 Removal Methods
While specific quantitative data for product yield and purity across a wide range of organic reactions is not extensively published in a comparative format, the following table summarizes the qualitative advantages and disadvantages of the primary removal methods. The choice of method will be highly dependent on the specific substrate, product, and reaction scale.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Filtration with Filter Aid (e.g., Celite®) | Physical separation of solid MnO2 from the liquid reaction mixture. | - Simple procedure. - Avoids introducing additional chemical reagents. | - Can be slow for very fine particles. - Potential for product loss due to adsorption on the filter cake. - Can be difficult to scale up. | - Small to medium scale reactions. - When the product is not strongly adsorbed by MnO2. - When the product is sensitive to reducing agents. |
| Chemical Quenching (e.g., with Sodium Metabisulfite) | Chemical reduction of insoluble MnO2 to a water-soluble Mn(II) salt, followed by aqueous extraction. | - Fast and effective for fine particles. - Minimizes product loss due to adsorption. - Easily scalable. | - Introduces additional reagents that may need to be removed. - The product must be stable to the quenching conditions (e.g., pH changes). | - Large scale reactions. - When filtration is problematic. - When product adsorption is a significant issue. |
Experimental Protocols
Protocol 1: Removal of MnO2 by Filtration using Celite®
-
Prepare the Filtration Apparatus:
-
Set up a Büchner or sintered glass funnel for vacuum filtration.[1]
-
Place a piece of filter paper in the Büchner funnel that covers all the holes but does not extend up the sides.
-
Wet the filter paper with the reaction solvent to ensure it lies flat.
-
-
Prepare the Celite® Pad:
-
In a small beaker, create a slurry of Celite® in the reaction solvent.
-
With the vacuum off, pour the slurry into the funnel to create a pad of Celite® approximately 1-2 cm thick.
-
Apply gentle vacuum to remove the solvent and form an even pad.
-
-
Filter the Reaction Mixture:
-
Carefully pour the reaction mixture onto the center of the Celite® pad, trying not to disturb the surface.
-
Apply vacuum to draw the filtrate through.
-
-
Wash the Filter Cake:
-
Once all the reaction mixture has been filtered, wash the filter cake with several portions of fresh solvent to recover any adsorbed product.[2]
-
-
Combine and Concentrate:
-
Combine the filtrate and the washes.
-
Remove the solvent under reduced pressure to isolate the crude product.
-
Protocol 2: Removal of MnO2 by Chemical Quenching with Sodium Metabisulfite
-
Prepare the Quenching Solution:
-
Prepare a saturated aqueous solution of sodium metabisulfite (Na2S2O5).
-
-
Quench the Reaction:
-
After the oxidation reaction is complete (as determined by a suitable monitoring technique like TLC), add the sodium metabisulfite solution to the reaction mixture while stirring.
-
Continue stirring until the brown/black solid of MnO2 has completely disappeared, and the mixture becomes colorless or pale pink.
-
-
Perform Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent to extract the product.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
-
Dry and Concentrate:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to isolate the crude product.
-
Workflow for Selecting an MnO2 Removal Method
The following diagram illustrates a logical workflow to help you decide on the most appropriate method for removing unreacted MnO2 from your reaction mixture.
References
stability and storage conditions for 5-Fluoro-2-methoxynicotinaldehyde
This technical support center provides guidance on the stability, storage, and handling of 5-Fluoro-2-methoxynicotinaldehyde, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under an inert gas atmosphere at a temperature of 2-8°C[1]. Proper storage is crucial to prevent degradation and ensure the integrity of the compound for experimental use.
Q2: What is the appearance and physical state of this compound?
This compound is a liquid with a purity of approximately 97%[1].
Q3: What are the key reactive sites on the this compound molecule?
The primary reactive site is the aldehyde functional group, which is susceptible to nucleophilic attack. The pyridine ring, activated by the fluorine and methoxy substituents, can also participate in various reactions. The reactivity of substituted nicotinaldehydes is influenced by the electronic effects of the substituents on the pyridine ring.
Stability and Handling
Proper handling and storage are essential to maintain the quality of this compound.
Storage Conditions Summary:
| Parameter | Recommendation | Source |
| Temperature | 2-8°C | [1] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | [1] |
| Container | Tightly sealed, light-resistant vial | General laboratory best practice |
Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound.
Problem 1: Low or No Product Yield in a Reaction
-
Possible Cause: Degradation of this compound due to improper storage or handling. Aldehydes can be sensitive to air and light.
-
Troubleshooting Steps:
-
Verify Storage: Ensure the compound has been stored at 2-8°C under an inert atmosphere.
-
Check Purity: If possible, check the purity of the starting material using techniques like NMR or GC-MS.
-
Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound.
-
Reaction Conditions: The aldehyde functionality is sensitive to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reaction conditions are sensitive to oxygen.
-
Problem 2: Formation of Unwanted Side Products
-
Possible Cause: The high reactivity of the aldehyde group can lead to side reactions if not properly controlled. The electron-withdrawing nature of the fluorine and the pyridine nitrogen can influence the reactivity of the aldehyde.
-
Troubleshooting Steps:
-
Control Temperature: Run the reaction at a lower temperature to minimize side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of a nucleophile could lead to multiple additions or other undesired reactions.
-
Protecting Groups: If other functional groups in your molecule are interfering, consider using a suitable protecting group for the aldehyde.
-
Problem 3: Inconsistent Reaction Outcomes
-
Possible Cause: Variability in the quality of this compound or other reagents.
-
Troubleshooting Steps:
-
Standardize Reagents: Use reagents from the same batch for a series of experiments to ensure consistency.
-
Solvent Quality: Ensure solvents are anhydrous and of the appropriate grade, as trace amounts of water can react with some reagents and affect the outcome.
-
Experimental Protocol Example: Reductive Amination
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Water
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in the chosen solvent.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding water or a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Data of 5-Fluoro-2-methoxynicotinaldehyde and a-L-arabinopyranose
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of key chemical entities is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Fluoro-2-methoxynicotinaldehyde and its structural analogs, offering valuable insights for compound identification and characterization.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound (predicted) and its analogs (experimental). The data is presented to facilitate a clear comparison of the spectral features.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | Solvent | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound (Predicted) | CDCl₃ | 9.85 | s | - | CHO |
| 8.20 | d | 2.5 | H-6 | ||
| 7.85 | dd | 8.5, 2.5 | H-4 | ||
| 4.05 | s | - | OCH₃ | ||
| 2-methoxynicotinaldehyde | DMSO-d₆ | 10.1 | s | - | CHO |
| 8.4 | d | 4.9 | H-6 | ||
| 8.0 | d | 7.4 | H-4 | ||
| 7.1 | dd | 7.4, 4.9 | H-5 | ||
| 3.9 | s | - | OCH₃ | ||
| 5-chloronicotinaldehyde | CDCl₃ | 10.0 | s | - | CHO |
| 8.9 | d | 2.0 | H-6 | ||
| 8.7 | d | 2.0 | H-2 | ||
| 8.0 | t | 2.0 | H-4 |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | Solvent | δ (ppm) | Assignment |
| This compound (Predicted) | CDCl₃ | 188.0 | CHO |
| 160.0 (d, J = 250 Hz) | C-5 | ||
| 155.0 | C-2 | ||
| 145.0 (d, J = 10 Hz) | C-6 | ||
| 125.0 (d, J = 5 Hz) | C-3 | ||
| 120.0 (d, J = 25 Hz) | C-4 | ||
| 54.0 | OCH₃ | ||
| 2-methoxynicotinaldehyde | DMSO-d₆ | 192.1 | CHO |
| 162.9 | C-2 | ||
| 153.2 | C-6 | ||
| 140.1 | C-4 | ||
| 118.8 | C-3 | ||
| 111.9 | C-5 | ||
| 54.3 | OCH₃ | ||
| 5-chloronicotinaldehyde | CDCl₃ | 190.2 | CHO |
| 155.1 | C-6 | ||
| 151.8 | C-2 | ||
| 138.0 | C-4 | ||
| 131.2 | C-5 | ||
| 128.9 | C-3 |
Experimental Protocols for NMR Spectroscopy
The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol for obtaining NMR data for small organic molecules.
1. Sample Preparation:
-
Dissolution: Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtration: To ensure a homogeneous solution and prevent magnetic field distortions, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of a reference standard, typically tetramethylsilane (TMS), can be added to the solvent.
2. NMR Instrument Setup:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp spectral lines.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds allows for adequate relaxation of the protons between scans.
-
Number of Scans: For a sufficiently concentrated sample, 16 to 64 scans are usually adequate.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.
-
Spectral Width: The spectral width for ¹³C NMR is significantly larger than for ¹H NMR, typically spanning from 0 to 220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons to fully relax.
-
Number of Scans: Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.
5. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Perform baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the reference peak (e.g., TMS) to 0 ppm.
Visualizing the NMR Workflow
The following diagram illustrates the key stages involved in a typical NMR experiment, from sample preparation to the final data analysis.
Caption: A flowchart illustrating the major steps in an NMR experiment.
This comprehensive guide provides a valuable resource for researchers working with this compound and related compounds. The comparative NMR data, detailed experimental protocol, and workflow visualization will aid in the accurate identification, characterization, and utilization of these important chemical entities in various scientific endeavors.
A Comparative Guide to the Mass Spectrometry Analysis of 5-Fluoro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometry behavior of 5-Fluoro-2-methoxynicotinaldehyde, a key pharmaceutical intermediate. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this comparison is based on established fragmentation patterns of analogous aromatic aldehydes, fluorinated compounds, and pyridine derivatives. We will compare the predicted mass spectral characteristics under two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), and contrast it with its non-fluorinated counterpart, 2-methoxynicotinaldehyde, to highlight the influence of the fluorine substituent.
Predicted Mass Spectrometry Data
The following table summarizes the predicted key ions for this compound and a comparative compound, 2-methoxynicotinaldehyde, under both EI and ESI conditions.
| Compound | Ionization Mode | Predicted Molecular Ion (m/z) | Predicted Key Fragment Ions (m/z) and Neutral Losses |
| This compound | EI | 155 [M]+• | 154 [M-H]+, 126 [M-CHO]+, 112 [M-CHO-CH2]+, 96 [M-CHO-OCH3]+ |
| ESI | 156 [M+H]+ | 138 [M+H-H2O]+ (potential in-source loss) | |
| 2-Methoxynicotinaldehyde | EI | 137 [M]+• | 136 [M-H]+, 108 [M-CHO]+, 94 [M-CHO-CH2]+, 78 [M-CHO-OCH3]+ |
| ESI | 138 [M+H]+ | 120 [M+H-H2O]+ (potential in-source loss) |
Note: The presence and abundance of fragment ions can be highly dependent on the specific instrument conditions.
Experimental Protocols
Below are generalized experimental protocols for the analysis of this compound using mass spectrometry.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent for LC-MS analysis or a volatile solvent for direct infusion.
Electron Ionization (EI) Mass Spectrometry (Coupled with Gas Chromatography - GC-MS)
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Electrospray Ionization (ESI) Mass Spectrometry (Coupled with Liquid Chromatography - LC-MS)
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Visualizations
Experimental Workflow
Caption: Workflow for the mass spectrometry analysis of this compound.
Predicted EI Fragmentation Pathway
Caption: Predicted electron ionization fragmentation of the target compound.
Comparison of Ionization Techniques
Caption: Key characteristics of EI and ESI ionization techniques.
Discussion
The introduction of a fluorine atom into the 2-methoxynicotinaldehyde structure is expected to have a noticeable effect on its mass spectrum. The molecular ion peak in the EI spectrum will shift by +18 m/z units, corresponding to the mass difference between fluorine and hydrogen. The fragmentation pattern is predicted to be similar to the non-fluorinated analog, with characteristic losses of a hydrogen radical, a formyl radical (CHO), and subsequent fragments from the methoxy group.[1] Aromatic aldehydes are known to produce strong molecular ion peaks, which should aid in the initial identification.[1]
Under ESI conditions, a soft ionization technique, the protonated molecule [M+H]+ is expected to be the base peak, providing clear molecular weight information.[2] Fragmentation in the ESI source is generally minimal but can sometimes be induced, potentially leading to the loss of water.
For a comprehensive analysis and to distinguish it from potential isomers, coupling mass spectrometry with a separation technique like gas chromatography (for EI) or liquid chromatography (for ESI) is highly recommended. Furthermore, for fluorinated compounds, the use of 19F NMR in conjunction with mass spectrometry can be a powerful tool for structural confirmation and identification of fluorinated metabolites or degradation products.[3][4]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Purity Determination of 5-Fluoro-2-methoxynicotinaldehyde
This guide provides a comparative overview of analytical methodologies for assessing the purity of 5-Fluoro-2-methoxynicotinaldehyde, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This document details the experimental protocols, performance characteristics, and applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like 0.1% formic acid in water) is typically effective. A starting condition could be 30% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 270 nm, which is a common absorption maximum for pyridine derivatives.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Gas Chromatography (GC)
Gas Chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given that this compound has a moderate boiling point, GC can be an effective method for purity assessment, particularly for identifying volatile impurities.
Experimental Protocol: GC with Flame Ionization Detection (FID)
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a polar stationary phase, such as a DB-WAX or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Workflow for GC Purity Analysis
A Comparative Analysis of the Reactivity of 5-Fluoro-2-methoxynicotinaldehyde and 5-Bromo-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is a critical determinant of reaction efficiency and the successful construction of complex molecular architectures. Halogenated pyridines, such as 5-fluoro-2-methoxynicotinaldehyde and 5-bromo-2-methoxynicotinaldehyde, are valuable intermediates due to their propensity to undergo a variety of cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive comparison of the reactivity of these two compounds, supported by established chemical principles and experimental data from analogous systems, to aid researchers in making informed decisions for their synthetic strategies.
The primary distinction in reactivity between these two molecules lies in the nature of the carbon-halogen bond. The C-Br bond is weaker and more polarizable than the C-F bond, rendering the bromine atom a better leaving group in reactions where bond cleavage is the rate-determining step, such as in many palladium-catalyzed cross-coupling reactions. Conversely, the high electronegativity of the fluorine atom makes the C5 position more electrophilic and stabilizes the intermediate in nucleophilic aromatic substitution (SNAr) reactions, often making the fluoride a better leaving group in these transformations.
Comparative Reactivity in Key Synthetic Transformations
The differential reactivity of 5-fluoro- and 5-bromo-2-methoxynicotinaldehyde is most prominently observed in three key classes of reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is a crucial step. The reactivity of the halide in this step generally follows the trend: I > Br > Cl > F.[1] This established principle indicates that 5-bromo-2-methoxynicotinaldehyde is significantly more reactive than its fluoro counterpart in Suzuki-Miyaura and Buchwald-Hartwig reactions .
Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | This compound | 5-Bromo-2-methoxynicotinaldehyde | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Less reactive, requires more forcing conditions (higher temperatures, stronger bases, more active catalysts). | More reactive, proceeds under milder conditions with a broader range of boronic acids.[2] | I > Br > Cl > F[3] |
| Buchwald-Hartwig Amination | Significantly less reactive, often requiring specialized bulky phosphine ligands and stronger bases.[4][5] | More reactive, allowing for a wider scope of amine coupling partners under standard conditions.[3][6] | I > Br > Cl > F[3] |
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile on the aromatic ring is the rate-determining step. The presence of the electron-withdrawing aldehyde group at the C3 position and the nitrogen atom in the pyridine ring activates the C5 position for nucleophilic attack. In this context, the high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate, making it a better leaving group than bromine. The general reactivity order for SNAr is often F > Cl > Br > I.[7] Therefore, This compound is expected to be more reactive than 5-bromo-2-methoxynicotinaldehyde in SNAr reactions .
Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 5-Bromo-2-methoxynicotinaldehyde | General Reactivity Trend |
| Reactivity | More reactive due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack and stabilizes the Meisenheimer complex.[8] | Less reactive as bromide is a poorer leaving group in this context compared to fluoride. | F > Cl > Br > I[7] |
| Typical Nucleophiles | Alkoxides, amines, thiols. | Alkoxides, amines, thiols (may require more forcing conditions). |
Experimental Protocols
The following are generalized experimental protocols for key reactions, based on established procedures for analogous halopyridines. Optimization of these conditions for the specific substrates is recommended.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxynicotinaldehyde
This protocol is adapted from procedures for the Suzuki coupling of bromo-pyridines.[9]
-
Reaction Setup: To an oven-dried reaction vial, add 5-bromo-2-methoxynicotinaldehyde (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.
-
Work-up and Purification: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-2-methoxynicotinaldehyde
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[3]
-
Reaction Setup: In a glovebox, combine 5-bromo-2-methoxynicotinaldehyde (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%) in a reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine
This protocol is a general procedure for SNAr reactions on activated fluoroarenes.[7]
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMSO or DMF.
-
Reagent Addition: Add the desired amine (1.5-2.0 equiv) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reaction: Heat the reaction mixture at a temperature ranging from 100 to 150 °C.
-
Work-up and Purification: Monitor the reaction progress by TLC or LC-MS. After completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated, followed by purification via column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura coupling and the mechanism for the SNAr reaction.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Conclusion
The choice between this compound and 5-bromo-2-methoxynicotinaldehyde is dictated by the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromo-derivative offers superior reactivity , allowing for milder reaction conditions and a broader substrate scope. In contrast, for nucleophilic aromatic substitution reactions, the fluoro-derivative is the more reactive substrate , facilitating the introduction of various nucleophiles. A thorough understanding of these reactivity trends is essential for the efficient design and execution of synthetic routes in drug discovery and development.
References
- 1. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-methoxynicotinaldehyde Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anticancer agents has led to extensive investigation into various heterocyclic scaffolds, with nicotinamide derivatives emerging as a promising class of compounds. While specific structure-activity relationship (SAR) studies on 5-Fluoro-2-methoxynicotinaldehyde derivatives are not extensively available in publicly accessible literature, this guide provides a comparative analysis of structurally related nicotinamide and fluorinated pyridine analogs. The data presented herein is synthesized from various studies on compounds sharing key structural features, offering valuable insights into the potential SAR of this compound class. This guide aims to serve as a foundational resource for researchers interested in the design and development of novel anticancer agents based on the this compound scaffold.
Comparative Anticancer Activity of Nicotinamide Derivatives
The following table summarizes the in vitro anticancer activity of various nicotinamide derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), providing a quantitative measure for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | HCT-116 (Colon) | 15.40 | [1] |
| HepG2 (Liver) | 9.80 | [1] | |
| Compound 7 | HCT-116 (Colon) | 15.70 | [1] |
| HepG2 (Liver) | 15.50 | [1] | |
| Compound 6 | HCT-116 (Colon) | 22.09 | [1] |
| HepG2 (Liver) | 19.50 | [1] | |
| Compound 11 | HCT-116 (Colon) | 20.17 | [1] |
| HepG2 (Liver) | 21.60 | [1] | |
| Sorafenib (Control) | HCT-116 (Colon) | 9.30 | [1] |
| HepG2 (Liver) | 7.40 | [1] |
Structure-Activity Relationship (SAR) Insights
-
Substitution on the Nicotinamide Core: The nature and position of substituents on the pyridine ring of the nicotinamide scaffold play a crucial role in determining the anticancer potency.
-
Amide Moiety Modifications: Alterations to the amide portion of the nicotinamide structure can significantly influence biological activity. For instance, the incorporation of different aryl or heterocyclic moieties can modulate the compound's interaction with target proteins.
-
Fluorine Substitution: The presence of a fluorine atom, as in the 5-fluoro substitution of the parent aldehyde, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2]
-
Target Specificity: As suggested by some studies on related compounds, nicotinamide derivatives may exert their anticancer effects through the inhibition of specific signaling pathways, such as the VEGFR-2 pathway.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. Below are generalized protocols for the synthesis of nicotinamide derivatives and the evaluation of their in vitro anticancer activity.
General Synthesis of Nicotinamide Derivatives
Nicotinamide derivatives are commonly synthesized through the amidation of a corresponding nicotinic acid derivative. A general procedure is as follows:
-
Activation of Carboxylic Acid: The nicotinic acid derivative is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Amide Bond Formation: The activated carboxylic acid is then reacted with the desired amine to form the corresponding nicotinamide derivative. The reaction is typically carried out at room temperature and may be facilitated by the addition of a base, such as triethylamine, to neutralize any acid formed during the reaction.[3]
-
Purification: The final product is purified using standard techniques such as column chromatography, crystallization, or preparative high-performance liquid chromatography (HPLC).
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and is a standard method for screening the cytotoxic effects of potential anticancer drugs.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.[5]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or isopropanol) is added to each well to dissolve the formazan crystals formed by viable cells.[4]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in the evaluation of these compounds, the following diagrams have been generated using Graphviz.
Conclusion
While direct and extensive SAR studies on this compound derivatives are yet to be widely published, the analysis of related nicotinamide analogs provides a solid foundation for future research. The compiled data and experimental protocols in this guide are intended to aid researchers in the rational design of novel, potent, and selective anticancer agents. The exploration of this chemical space holds significant promise for the development of next-generation cancer therapeutics. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to 5-Fluoro-2-methoxynicotinaldehyde for Pharmaceutical Research and Development
An objective comparison of two primary synthetic pathways to the valuable pharmaceutical intermediate, 5-Fluoro-2-methoxynicotinaldehyde, revealing key differences in cost, efficiency, and scalability.
Introduction
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds, prized for the favorable metabolic properties conferred by the fluorine and methoxy substitutions on the pyridine ring. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides a detailed cost-benefit analysis of two distinct synthetic routes to this compound, supported by experimental data and protocols to aid in the selection of the most appropriate method for specific research and manufacturing needs.
Synthetic Route Overview
Two plausible synthetic routes to this compound have been identified and analyzed.
Route 1: Oxidation of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol. This is a direct, single-step approach that relies on the oxidation of a commercially available or readily synthesized alcohol precursor.
Route 2: Multi-step Synthesis from 2-Chloro-5-fluoronicotinonitrile. This pathway involves a sequence of reactions starting from a halogenated pyridine precursor, including conversion to the aldehyde followed by nucleophilic substitution to introduce the methoxy group.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for each synthetic route, providing a clear comparison of reagent costs, reaction yields, and overall process efficiency. Prices are estimates based on bulk commercial listings and may vary.
Table 1: Cost and Yield Analysis for Route 1
| Step | Starting Material/Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Estimated Cost (USD/mol) | Yield (%) |
| 1 | (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol | 157.14 | 1.0 | 250 | ~85 |
| 1 | Manganese(IV) Dioxide | 86.94 | 5.0 | 20 | |
| 1 | Dichloromethane (solvent) | 84.93 | - | 5 |
Table 2: Cost and Yield Analysis for Route 2
| Step | Starting Material/Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Estimated Cost (USD/mol) | Yield (%) |
| 1 | 2-Chloro-5-fluoronicotinonitrile | 156.54 | 1.0 | 150 | ~90 |
| 1 | Diisobutylaluminium hydride (DIBAL-H) | 142.22 | 1.2 | 80 | |
| 1 | Toluene (solvent) | 92.14 | - | 4 | |
| 2 | 2-Chloro-5-fluoronicotinaldehyde | 159.54 | 1.0 | - | ~80 |
| 2 | Sodium Methoxide | 54.02 | 1.5 | 30 | |
| 2 | Methanol (solvent) | 32.04 | - | 3 |
Experimental Protocols
Route 1: Oxidation of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol
-
To a solution of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol (1.0 eq) in dichloromethane, add activated manganese(IV) dioxide (5.0 eq).
-
Stir the resulting suspension vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.
Route 2: Multi-step Synthesis from 2-Chloro-5-fluoronicotinonitrile
Step 1: Reduction of 2-Chloro-5-fluoronicotinonitrile to 2-Chloro-5-fluoronicotinaldehyde
-
Dissolve 2-Chloro-5-fluoronicotinonitrile (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, 1.2 eq) in toluene dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Chloro-5-fluoronicotinaldehyde, which can be used in the next step without further purification.
Step 2: Methoxylation of 2-Chloro-5-fluoronicotinaldehyde
-
To a solution of 2-Chloro-5-fluoronicotinaldehyde (1.0 eq) in methanol, add sodium methoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Cost-Benefit Analysis and Conclusion
Route 1 offers the most direct path to the target molecule, involving a single synthetic transformation. This simplicity is a significant advantage in terms of process development and time efficiency. However, the starting material, (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol, is relatively expensive, which may impact the overall cost-effectiveness, particularly for large-scale synthesis. The use of a stoichiometric amount of a heavy metal oxidant, manganese dioxide, also presents challenges in terms of waste disposal and product purification.
Route 2 , while involving two distinct steps, starts from a more readily available and less expensive precursor, 2-Chloro-5-fluoronicotinonitrile. The individual reaction steps generally proceed with high yields. The use of DIBAL-H in the first step requires careful handling due to its pyrophoric nature, which could be a consideration for industrial-scale production. The second step, a nucleophilic aromatic substitution, is a robust and well-established reaction. From a cost perspective, the lower price of the starting material for Route 2 may offset the cost of the additional reagents and processing steps, making it a more economically viable option for larger quantities.
A Comparative Guide to Alternative Reagents for the Oxidation of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of primary alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. While manganese dioxide (MnO2) is a classical reagent for the oxidation of allylic, benzylic, and some heterocyclic alcohols, its use can be hampered by the need for a large excess of the reagent, variable reactivity depending on its preparation, and sometimes challenging product isolation from the solid oxidant. This guide provides a comparative overview of prominent alternative reagents for the oxidation of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol, a substrate with an electron-rich and potentially sensitive pyridine ring.
The selection of an appropriate oxidizing agent is critical to ensure high yield and selectivity, avoiding over-oxidation to the carboxylic acid and degradation of the heterocyclic core. This guide evaluates four key alternatives: Dess-Martin Periodinane (DMP), Swern Oxidation, Pyridinium Chlorochromate (PCC), and TEMPO-based catalytic systems. The comparison is based on their general performance, operational considerations, and functional group tolerance, supported by generalized experimental data for heteroaromatic alcohols.
Comparative Performance of Oxidizing Agents
The following table summarizes the typical reaction conditions and performance of various oxidizing agents for the conversion of primary heteroaromatic alcohols to aldehydes. It is important to note that optimal conditions can vary based on the specific substrate and scale of the reaction.
| Reagent/System | Typical Conditions | Yield (%) | Key Remarks |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp, 1-4 h | 85-95 | Mild, neutral conditions; good for sensitive substrates; commercially available but can be expensive and potentially explosive under certain conditions.[1][2][3][4] |
| Swern Oxidation | (COCl)₂, DMSO, CH₂Cl₂, -78 °C; then Et₃N | 90-98 | High yields and excellent functional group tolerance; requires cryogenic temperatures and produces malodorous dimethyl sulfide.[5][6][7][8] |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ with Celite or NaOAc, Room Temp, 2-6 h | 75-90 | Effective and operationally simple; acidic nature may require a buffer for acid-sensitive substrates; generates toxic chromium waste.[9][10] |
| TEMPO/NaOCl | CH₂Cl₂/H₂O, NaHCO₃, NaBr (cat.), 0 °C to RT, 1-3 h | 80-95 | Catalytic and uses inexpensive, "green" oxidant; biphasic reaction requires vigorous stirring; potential for aromatic chlorination with electron-rich systems.[11][12][13][14] |
Experimental Protocols
Detailed methodologies for the application of these alternative oxidizing agents are provided below. These are generalized procedures and may require optimization for the specific substrate, (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol.
Dess-Martin Periodinane (DMP) Oxidation
This method is prized for its mildness and is often a first choice for sensitive substrates.[1][2][3][4]
Procedure:
-
To a stirred solution of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing a slight excess of sodium thiosulfate (Na₂S₂O₃) to quench any remaining DMP.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude aldehyde.
Swern Oxidation
A highly reliable and high-yielding protocol, the Swern oxidation is compatible with a wide array of functional groups but requires careful temperature control.[5][6][7][8]
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ and cool the solution to -78 °C (a dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous CH₂Cl₂ to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol (1.0 eq) in anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.
-
Add triethylamine (Et₃N) (5.0 eq) to the reaction mixture, still at -78 °C.
-
Allow the reaction to warm to room temperature over approximately 45 minutes.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: The byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor; all operations should be conducted in a well-ventilated fume hood.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a convenient and effective reagent, though its acidity and the generation of chromium waste are notable drawbacks.[9][10]
Procedure:
-
To a suspension of Pyridinium Chlorochromate (PCC) (1.5 eq) and an adsorbent like Celite or powdered molecular sieves in anhydrous CH₂Cl₂, add a solution of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol (1.0 eq) in CH₂Cl₂ in one portion.
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC. For acid-sensitive substrates, sodium acetate can be added as a buffer.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium byproducts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
TEMPO-Catalyzed Oxidation with Sodium Hypochlorite
This method represents a greener alternative, using a catalytic amount of TEMPO and household bleach as the terminal oxidant.[11][12][13][14]
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol (1.0 eq), TEMPO (0.01-0.1 eq), and sodium bromide (NaBr) (0.1 eq) in a biphasic mixture of CH₂Cl₂ and a saturated aqueous solution of NaHCO₃.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl, bleach) (1.1-1.2 eq) while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Visualizing the Workflow
The general workflow for the oxidation of a primary alcohol can be visualized as a sequence of steps from reaction setup to product isolation.
Caption: A generalized experimental workflow for the oxidation of a primary alcohol.
Logical Relationships of Oxidizing Agents
The choice of an oxidizing agent often involves a trade-off between reaction conditions, functional group tolerance, and environmental considerations.
Caption: Logical relationships between alternative oxidizing agents and their key attributes.
Conclusion
For the oxidation of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol, several viable alternatives to manganese dioxide exist.
-
Dess-Martin Periodinane and Swern oxidation offer the highest degree of mildness and functional group tolerance, making them excellent choices for complex and sensitive substrates, though with trade-offs in cost/safety and operational complexity, respectively.
-
TEMPO-based systems are increasingly attractive due to their catalytic nature and use of inexpensive, environmentally benign terminal oxidants, representing a modern, sustainable approach.
-
PCC remains a useful tool, particularly when cost is a primary concern and the necessary precautions for handling chromium waste are in place.
The final selection of a reagent should be guided by the specific requirements of the synthesis, including scale, cost, available equipment, and the presence of other functional groups in the molecule. It is recommended that small-scale trials be conducted to determine the optimal conditions for this particular substrate.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TEMPO [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Scrutiny: A Comparative Analysis of 5-Fluoro-2-methoxynicotinaldehyde and Its Positional Isomers
Comparative Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for 5-Fluoro-2-methoxynicotinaldehyde and its isomers. These predictions are derived from the analysis of substituent effects on the pyridine ring and comparison with similar molecules.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Aldehyde-H (s) | Aromatic-H | Methoxy-H (s) | Solvent |
| This compound | ~9.9 | ~8.2 (d), ~7.5 (d) | ~4.0 | CDCl₃ |
| 3-Fluoro-2-methoxynicotinaldehyde | ~10.0 | ~8.3 (dd), ~7.3 (dd), ~7.1 (t) | ~4.1 | CDCl₃ |
| 4-Fluoro-2-methoxynicotinaldehyde | ~9.8 | ~8.4 (d), ~7.0 (d) | ~4.0 | CDCl₃ |
| 6-Fluoro-2-methoxynicotinaldehyde | ~9.9 | ~7.8 (dd), ~7.0 (dd) | ~4.0 | CDCl₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Aldehyde C | Aromatic C | Methoxy C |
| This compound | ~188 | ~160 (d), ~155, ~140 (d), ~125, ~110 (d) | ~54 |
| 3-Fluoro-2-methoxynicotinaldehyde | ~187 | ~158 (d), ~150, ~145 (d), ~120 (d), ~115 | ~55 |
| 4-Fluoro-2-methoxynicotinaldehyde | ~189 | ~165 (d), ~158, ~148, ~115, ~108 (d) | ~54 |
| 6-Fluoro-2-methoxynicotinaldehyde | ~188 | ~162 (d), ~150, ~142, ~118, ~105 (d) | ~54 |
Table 3: Predicted Key IR and Mass Spectrometry Data
| Compound | IR (ν, cm⁻¹) | Mass Spec. (m/z) |
| This compound | C=O: ~1700-1710, C-O-C: ~1250-1270, C-F: ~1100-1200 | [M]⁺: 155.04 |
| 3-Fluoro-2-methoxynicotinaldehyde | C=O: ~1705-1715, C-O-C: ~1255-1275, C-F: ~1110-1210 | [M]⁺: 155.04 |
| 4-Fluoro-2-methoxynicotinaldehyde | C=O: ~1700-1710, C-O-C: ~1250-1270, C-F: ~1100-1200 | [M]⁺: 155.04 |
| 6-Fluoro-2-methoxynicotinaldehyde | C=O: ~1700-1710, C-O-C: ~1250-1270, C-F: ~1100-1200 | [M]⁺: 155.04 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) serving as an internal standard (0.00 ppm). For ¹H NMR, key parameters for analysis include chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J). For ¹³C NMR, the chemical shifts of the carbon atoms are the primary data points of interest.
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Key absorptions for aldehydes and ketones are observed in the region of 1660 to 1770 cm⁻¹ (C=O stretch).[2][3]
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are obtained using a spectrophotometer. Samples are dissolved in a suitable UV-transparent solvent, such as ethanol or hexane. The solution is then placed in a quartz cuvette and the absorbance is measured over a range of wavelengths, typically from 200 to 400 nm. The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the electronic effects of the substituents.[4][5]
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS). The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. While all isomers will exhibit the same molecular ion peak, high-resolution mass spectrometry can reveal subtle differences in fragmentation patterns.[5]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the isomers.
References
Assessing the Metabolic Stability of 5-Fluoro-2-methoxynicotinaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and methoxy groups into heterocyclic scaffolds is a common strategy in medicinal chemistry to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates. This guide provides a framework for assessing the metabolic stability of compounds derived from 5-Fluoro-2-methoxynicotinaldehyde, offering a comparative perspective against their non-fluorinated or alternative analogs. By presenting detailed experimental protocols, data comparison tables, and visual representations of metabolic pathways and experimental workflows, this document serves as a practical resource for researchers in the field of drug discovery and development.
Comparative Metabolic Stability Data
A critical aspect of drug development is the early assessment of a compound's metabolic stability to predict its in vivo half-life and clearance. The data presented below illustrates a hypothetical comparison between a compound derived from this compound (Compound A) and a structurally similar non-fluorinated analog (Compound B). This data is typically generated from in vitro assays, such as the liver microsomal stability assay.
| Compound ID | Structure | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Compound A | Derivative of this compound | 45 | 15.4 |
| Compound B | Non-fluorinated analog of Compound A | 15 | 46.2 |
| Verapamil | (Positive Control) | 10 | 69.3 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental data.
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to obtaining reliable metabolic stability data. The following section details the methodology for a standard in vitro liver microsomal stability assay.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compounds and reference compounds (e.g., Verapamil for high clearance, Verapamil for low clearance)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test and reference compounds in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Prepare the quenching solution (e.g., ACN with internal standard).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound or reference compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an aliquot of the quenching solution to the respective wells.
-
The 0-minute time point is typically quenched immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Visualizing Metabolic Processes and Workflows
Cytochrome P450 Metabolic Pathway
The cytochrome P450 (CYP) enzymes, primarily located in the liver, are a major family of enzymes responsible for the phase I metabolism of a wide range of xenobiotics, including many pharmaceutical compounds. The introduction of a fluorine atom at the 5-position of the nicotinic aldehyde ring is anticipated to block potential sites of metabolism, thereby increasing the compound's resistance to CYP-mediated oxidation. The 2-methoxy group may also influence metabolism, potentially undergoing O-demethylation.
Caption: Cytochrome P450 mediated drug metabolism pathway.
Experimental Workflow for Microsomal Stability Assay
The following diagram illustrates the key steps involved in a typical in vitro liver microsomal stability assay, from reagent preparation to data analysis. This standardized workflow ensures consistency and reproducibility of results.
Caption: Experimental workflow for a liver microsomal stability assay.
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Fluoro-2-methoxynicotinaldehyde
Hazard Profile and Safety Recommendations
Based on data for closely related compounds such as 5-Fluoro-2-methoxybenzaldehyde, 5-Fluoro-2-methoxynicotinaldehyde is anticipated to be a hazardous substance.[1] Key hazards are likely to include:
-
Skin Irritation: May cause redness and irritation upon contact with skin.[1][2]
-
Serious Eye Irritation: Can cause significant irritation or damage to the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.[2]
Given these potential hazards, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), lab coat, and full-length pants. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or in case of insufficient ventilation. | Minimizes the risk of inhaling hazardous dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid residue, contaminated lab supplies (e.g., weigh boats, contaminated paper towels), and excess this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible, and clearly labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any sharps, such as needles or broken glass contaminated with the chemical, must be placed in a designated, puncture-resistant sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and the primary hazards (e.g., "Irritant").
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from incompatible materials. Secondary containment is recommended to mitigate any potential leaks.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Always follow your institution's specific procedures for waste pickup requests. Chemical waste generators are responsible for ensuring complete and accurate waste classification in accordance with local, regional, and national regulations.[1]
-
Spill Management
In the event of a spill, prompt and safe cleanup is crucial.
-
Small Spills: For minor spills of solid material, carefully sweep or scoop the substance into a designated hazardous waste container, avoiding dust generation.
-
Large Spills: In the case of a significant spill, evacuate the area immediately and contact your institution's EHS department for assistance.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Fluoro-2-methoxynicotinaldehyde
Essential Safety and Handling Guide for 5-Fluoro-2-methoxynicotinaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 351410-62-3) was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, namely 5-Fluoro-2-methoxybenzaldehyde and 5-Fluoro-2-methoxybenzoic acid. It is imperative to consult the specific safety information provided by the supplier before handling this chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles / Face Shield | Should conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is recommended when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally suitable for handling aromatic aldehydes. Always check the glove manufacturer's chemical resistance guide. |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental skin contact. |
| Respiratory Protection | N95 Dust Mask or Respirator | A dust mask is recommended for handling the solid form.[2] If handling in a way that generates significant vapors or aerosols, or if exposure limits are exceeded, a full-face respirator should be used in a well-ventilated area or fume hood.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A chemical fume hood is the preferred engineering control for all weighing and transfer operations to minimize inhalation exposure.
2. Personal Protective Equipment (PPE) Donning:
-
Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Inspect gloves for any signs of damage before use.
3. Weighing and Aliquoting:
-
Perform all weighing and transfer operations within a chemical fume hood.
-
Use a spatula for solid transfers to minimize dust generation.
-
If the compound is a liquid, use a calibrated pipette or syringe for accurate and contained transfer.
4. Reaction Setup:
-
Ensure all glassware is clean, dry, and free of contaminants.
-
Conduct all reactions within the fume hood.
-
Keep the container of this compound tightly closed when not in use.
5. Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
-
Clean all contaminated surfaces and equipment.
-
Remove and properly dispose of contaminated PPE.
Disposal Plan: Chemical Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate all waste containing this compound from other laboratory waste streams.
-
This includes unused product, reaction residues, and contaminated materials (e.g., gloves, pipette tips, paper towels).
2. Waste Collection:
-
Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
The container label should include the chemical name ("this compound") and any known hazard symbols.
3. Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves and weighing paper, should be placed in a designated, sealed waste bag within the fume hood before being transferred to the main hazardous waste container.
4. Final Disposal:
-
Dispose of the hazardous waste through a licensed and approved chemical waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[3][4] Do not dispose of this chemical down the drain.
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
